Methyl 5-bromo-1-benzothiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 5-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVZHUZZZKQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384973 | |
| Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7312-11-0 | |
| Record name | Methyl 5-bromobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7312-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of Methyl 5-bromo-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-1-benzothiophene-2-carboxylate is a halogenated heterocyclic compound with a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties, including spectral and physical data. Due to the limited availability of specific experimental data for this compound, this guide also includes predicted spectral information and a generalized synthesis protocol based on established methods for related benzothiophene derivatives. Furthermore, potential biological signaling pathway interactions are discussed in the context of the broader benzothiophene class of molecules, highlighting areas for future research.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers and databases, other key experimental values, such as solubility in various organic solvents, have not been extensively reported in the literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7312-11-0 | [1] |
| Molecular Formula | C₁₀H₇BrO₂S | [2] |
| Molecular Weight | 271.13 g/mol | [2] |
| Melting Point | 110 °C | [1] |
| Boiling Point | 358.9 ± 22.0 °C at 760 mmHg | [1] |
| Note: A conflicting report states this is "Not available" | [1] | |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Data not available | |
| Stability | Stable under normal temperatures and pressures. Avoid high temperatures, dust generation, prolonged exposure to air, and direct sunlight. | [1] |
| Incompatibilities | Strong oxidizing agents, bases. | [1] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen bromide, sulfur oxides. | [1] |
Spectral Data
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons on the benzothiophene ring system and the methyl protons of the ester group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.5 | m | |
| -OCH₃ | 3.8 - 4.0 | s |
Predictions are based on general chemical shift ranges for similar aromatic and ester compounds.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would display signals for the ten carbon atoms in the molecule, including those in the aromatic rings, the carbonyl group, and the methyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-S | 125 - 145 |
| Aromatic C-H | 120 - 135 |
| Aromatic Quaternary C | 130 - 150 |
| -OCH₃ | 50 - 55 |
Predictions are based on typical chemical shift values for substituted benzothiophenes and methyl esters.[3]
Predicted IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the aromatic C-H, C=O of the ester, and C-O single bonds.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=O (Ester) stretch | 1715 - 1735 | Strong |
| C-O (Ester) stretch | 1000 - 1300 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| C-Br stretch | 500 - 680 | Strong |
Predictions are based on standard infrared absorption frequencies for organic functional groups.[4][5]
Experimental Protocols: Synthesis
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable brominated thiophenol derivative, followed by cyclization and subsequent esterification. A more direct approach starts with the commercially available 5-bromo-1-benzothiophene-2-carboxylic acid.
Caption: General workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol (Fischer Esterification)
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1-benzothiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of this compound, the benzothiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Two signaling pathways where benzothiophene derivatives have shown activity are the STAT3 and PPAR pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival.[6] Its constitutive activation is implicated in various cancers. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[4] Some benzothiophene derivatives have been investigated as STAT3 inhibitors.
Caption: Potential inhibition of the STAT3 pathway by benzothiophenes.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that regulate gene expression involved in lipid and glucose metabolism.[7] PPAR agonists, including some containing heterocyclic scaffolds, are used in the treatment of metabolic diseases like type 2 diabetes.[8] Certain benzothiophene derivatives have been patented as PPAR activators.[9]
Caption: Potential activation of the PPAR pathway by benzothiophenes.
Disclaimer: The involvement of this compound in the STAT3 or PPAR signaling pathways is speculative and based on the known activities of other compounds containing the benzothiophene scaffold. Further research is required to determine the specific biological targets and mechanisms of action for this particular molecule.
Conclusion
This compound is a compound with potential applications in various scientific fields, particularly in drug discovery. This guide has consolidated the available physicochemical data, highlighting the need for further experimental characterization, especially concerning its solubility and spectral properties. The provided synthesis protocol offers a general framework for its preparation. While its specific biological activities remain to be elucidated, the known pharmacology of the benzothiophene class of compounds suggests that it may interact with important cellular signaling pathways, warranting further investigation. This document serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound.
References
- 1. CAS#:7312-11-0 | this compound | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. web.pdx.edu [web.pdx.edu]
- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 8. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data for Methyl 5-bromo-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1-benzothiophene-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and material science. Its rigid, planar structure and substitution pattern make it a valuable scaffold for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, experimental protocols for its synthesis and NMR analysis, and a visual representation of its structural connectivity.
While extensive searches of public databases and scientific literature did not yield specific, experimentally acquired ¹H and ¹³C NMR spectra for this compound, this guide presents predicted data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This information will aid researchers in the identification and characterization of this molecule.
Predicted NMR Spectral Data
The chemical structure of this compound with atom numbering for NMR assignments is shown below:
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the electronic nature of the benzothiophene ring system.
| Proton Number | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H3 | 8.0 - 8.2 | s | - | Thiophene proton |
| H4 | 7.8 - 8.0 | d | ~8.5 | Benzene ring proton |
| H6 | 7.5 - 7.7 | dd | ~8.5, ~1.8 | Benzene ring proton |
| H7 | 8.1 - 8.3 | d | ~1.8 | Benzene ring proton |
| OCH₃ | 3.9 - 4.1 | s | - | Methyl ester protons |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Number | Expected Chemical Shift (δ, ppm) | Assignment |
| C2 | 130 - 135 | Thiophene carbon |
| C3 | 125 - 130 | Thiophene carbon |
| C3a | 138 - 142 | Bridgehead carbon |
| C4 | 125 - 130 | Benzene ring carbon |
| C5 | 118 - 122 | Benzene ring carbon (C-Br) |
| C6 | 128 - 132 | Benzene ring carbon |
| C7 | 124 - 128 | Benzene ring carbon |
| C7a | 135 - 140 | Bridgehead carbon |
| C=O | 160 - 165 | Carbonyl carbon |
| OCH₃ | 52 - 55 | Methyl ester carbon |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of the corresponding carboxylic acid.
Materials:
-
5-bromo-1-benzothiophene-2-carboxylic acid
-
Methanol (reagent grade, dry)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromo-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (modern spectrometers often reference to the residual solvent peak).
-
Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Visualization of Structural Connectivity
The following diagram illustrates the logical relationships between the different proton and carbon environments in this compound, which can be confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) for H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) for C-H correlations.
Figure 1. Structural connectivity of this compound.
Mass Spectrometry Analysis of Brominated Benzothiophene Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of brominated benzothiophene esters. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the benzothiophene scaffold, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The introduction of bromine atoms can further modulate their pharmacological profiles. Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of these molecules during synthesis, in biological matrices for pharmacokinetic studies, and for quality control purposes.
This guide details experimental protocols for both qualitative and quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also presents mass spectral data for representative compounds and illustrates key concepts through diagrams of experimental workflows, fragmentation pathways, and relevant biological signaling pathways.
Experimental Protocols
Qualitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like many benzothiophene esters. Electron Ionization (EI) is a common ionization method that provides reproducible fragmentation patterns useful for structural elucidation.
Sample Preparation (from a reaction mixture):
-
Quench the reaction mixture and extract the organic compounds using a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[1]
-
Dilute an aliquot of the concentrated extract in a GC-vial with a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1-10 µg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL in splitless mode.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and identification.[1]
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of brominated benzothiophene esters in complex biological matrices such as plasma. This method typically involves a sample preparation step to remove proteins and other interfering substances, followed by chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation from Plasma (Protein Precipitation and Solid-Phase Extraction):
-
To 500 µL of plasma in a centrifuge tube, add 1 mL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Strata™-X) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1260 Infinity or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad™ 4500 or equivalent.
-
Column: Kinetex Biphenyl (2.6 µm, 50 x 3.0 mm) or equivalent.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to achieve separation, for example, starting at 30% B, ramping to 95% B, holding, and then re-equilibrating.
-
Flow Rate: 500 µL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Source Temperature: 550°C.
-
IonSpray Voltage: 4500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions need to be optimized for each target analyte and the internal standard.
Data Presentation
GC-MS Data of Benzothiophene-3-Carboxylate Derivatives
The following table summarizes the electron ionization (EI) GC-MS data for selected benzothiophene-3-carboxylate derivatives. The characteristic isotopic pattern for bromine-containing compounds (M+ and M+2 peaks of similar intensity) is a key diagnostic feature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (Relative Intensity %) |
| Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | C₁₆H₁₂O₂S | 268.33 | 268 (M⁺, 87), 237 (100), 208 (25), 165 (33) |
| Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | C₁₇H₁₄O₂S | 282.36 | 282 (M⁺, 100), 251 (71), 208 (16) |
| Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | C₁₆H₁₁BrO₂S | 347.23 | 348 (M+2⁺, 79), 346 (M⁺, 75), 317/315 (32), 236 (100), 208 (29), 163 (22) |
Data sourced from Mancuso et al. (2022)[2].
Representative Quantitative LC-MS/MS Method Performance
While specific validated quantitative data for brominated benzothiophene esters in biological matrices is not widely published, the following table presents typical performance characteristics for a validated LC-MS/MS method for the analysis of other halogenated aromatic compounds or complex molecules in plasma. These values serve as a benchmark for what can be expected when developing a quantitative assay for brominated benzothiophene esters.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated for with an internal standard |
Performance characteristics are representative and based on validated methods for similar analytes in biological matrices[3].
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis of brominated benzothiophene esters in plasma.
Fragmentation Pathway of a Brominated Benzothiophene Ester
The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate. The presence of bromine is indicated by the characteristic isotopic peaks (M⁺ and M+2⁺).
Caption: Proposed EI fragmentation of a brominated benzothiophene ester.
Benzothiophenes as Kinase Inhibitors: A Signaling Pathway Example
Benzothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][4][5] For instance, certain derivatives can inhibit kinases such as DYRK1A/B and Haspin, or interfere with pathways like the STAT3 signaling cascade.[4][6] This makes them attractive candidates for targeted therapies.
Caption: Inhibition of a generic kinase signaling pathway by a benzothiophene derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of Methyl 5-bromo-1-benzothiophene-2-carboxylate in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-bromo-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data, this document presents a projected solubility profile in common organic solvents based on established chemical principles and analogous compound behavior. Furthermore, it outlines detailed experimental protocols for determining the precise solubility of this compound, enabling researchers to generate accurate data for their specific applications. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery, process development, and formulation science, facilitating the effective use of this compound in their research and development endeavors.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₇BrO₂S and a molecular weight of approximately 271.13 g/mol . It exists as a brown powder at room temperature. The benzothiophene core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. As an intermediate, understanding the solubility of this compound is crucial for its synthesis, purification, and subsequent reactions in the development of active pharmaceutical ingredients (APIs). The solubility of a compound dictates the choice of solvents for reaction media, crystallization, and formulation, directly impacting yield, purity, and bioavailability.
Projected Solubility Profile
The following table summarizes the projected solubility of this compound in common organic solvents at ambient temperature. It is critical to note that these are estimations and should be confirmed experimentally.
| Solvent | Chemical Class | Projected Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | Alcohol | Sparingly Soluble | The polar hydroxyl group can interact with the ester moiety, but the nonpolar benzothiophene core limits high solubility. |
| Ethanol | Alcohol | Sparingly Soluble | Similar to methanol, with slightly lower polarity, which might marginally improve solubility of the benzothiophene portion. |
| Water | Inorganic | Insoluble | The large, nonpolar aromatic system makes it immiscible with water.[1] |
| Polar Aprotic Solvents | |||
| Acetone | Ketone | Soluble | The ketone's polarity is suitable for interacting with the ester, and its organic character can accommodate the benzothiophene ring. |
| Acetonitrile | Nitrile | Soluble | A common solvent for organic reactions, its polarity is well-suited for dissolving a range of organic compounds. |
| Dimethylformamide (DMF) | Amide | Very Soluble | A powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with both polar and nonpolar functionalities. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Soluble | Another highly polar aprotic solvent known for its exceptional solvating power for a broad spectrum of organic molecules. |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | Halogenated | Soluble | A versatile solvent for a wide range of organic compounds due to its ability to dissolve both moderately polar and nonpolar substances. |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | The aromatic nature of toluene can interact favorably with the benzothiophene ring system, but it may be less effective at solvating the polar ester group. |
| Hexane | Aliphatic Hydrocarbon | Insoluble | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar ester group of the molecule. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, it is essential to perform experimental measurements. The following are detailed methodologies for determining the solubility of this compound.
Gravimetric Method (Shake-Flask)
This is a conventional and widely used method for determining equilibrium solubility.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
Transfer the supernatant to a pre-weighed container.
-
Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
-
Calculation:
-
Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S (g/L) = (Weight of dissolved solid (g)) / (Volume of supernatant taken (L))
-
UV/Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum.
Protocol:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution and separate the excess solid.
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
This technical guide has provided a foundational understanding of the solubility profile of this compound. While quantitative data is sparse, the projected solubility table offers a starting point for solvent selection. The detailed experimental protocols provided herein empower researchers to generate precise and reliable solubility data tailored to their specific needs. Accurate solubility information is indispensable for optimizing reaction conditions, developing robust purification methods, and formulating effective drug products. It is recommended that the experimental protocols outlined in this guide be followed to establish a definitive solubility profile of this important pharmaceutical intermediate.
References
Spectroscopic Characterization of Substituted Benzothiophene Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of substituted benzothiophene compounds. Benzothiophene and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science.[1][2][3] The nature and position of substituents on the benzothiophene core significantly influence the molecule's physicochemical and biological properties, making detailed structural elucidation essential.[1][3] This document outlines standard experimental protocols and presents a summary of spectroscopic data for various substituted benzothiophenes to serve as a foundational resource.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and indispensable tool for the unambiguous structure determination of substituted benzothiophenes.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of substitution patterns.
Experimental Protocols
Sample Preparation: Approximately 5-10 mg of the purified benzothiophene derivative is dissolved in 0.6 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃).[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard if not already present in the solvent.[1]
¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[1] Key acquisition parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1] The resulting spectrum provides information on:
-
Chemical Shift (δ): Indicates the electronic environment of the proton.
-
Integration: Proportional to the number of protons giving rise to the signal.[1]
-
Coupling Constants (J): Reveal information about neighboring protons.[1]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is generally acquired on the same spectrometer.[1] Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required.[1] Broadband proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1] Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[1]
Data Summary for Substituted Benzothiophenes
The following tables summarize ¹H and ¹³C NMR data for a selection of substituted benzothiophene compounds. Chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Benzothiophenes in CDCl₃
| Compound | H2 (δ, ppm) | H3 (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| Benzo[b]thiophene[2] | 7.42 | 7.33 | 7.88 (H4), 7.36 (H5), 7.34 (H6), 7.83 (H7) | |
| 2,7-Dimethyl-1-benzothiophene[1] | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| 3-bromo-7-chloro-1-benzothiophene (Predicted)[3] | ~7.80 | ~7.65 (d), ~7.30 (t), ~7.25 (d) | ||
| 1-Benzothiophene-5-carbaldehyde[4] | 8.34 (d), 8.16 (s), 8.03 (d), 7.63 (d), 7.50 (d) | 10.11 (s, CHO) | ||
| Diethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate[5] | 7.76 (d), 7.57 (dd), 7.88 (d) | 4.51 (q, 2H), 4.40 (q, 2H), 1.47-1.36 (m, 15H) |
Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Benzothiophenes in CDCl₃
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| Benzo[b]thiophene[6] | 126.5 | 124.4 | 139.8, 139.0, 124.3, 124.2, 123.4, 122.3 | |
| 3-bromo-7-chloro-1-benzothiophene (Predicted)[3] | ~128.0 | ~115.0 | ~140.0, ~135.5, ~130.0, ~128.5, ~125.0, ~123.0 | |
| Diethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate[5] | 137.7 | 137.2 | 135.6, 133.4, 133.0, 129.3, 124.0, 122.1 | 164.7, 161.8, 62.0, 61.9, 21.4, 14.1 |
| 2-(4-Methoxyphenyl)-6-methoxy-3-methyl-1-benzothiophene[5] | 142.2 | 141.8 | 141.6, 133.4, 130.9, 127.2, 123.4, 118.4, 114.4, 106.8 | 193.8 (C=O), 55.5, 55.4, 29.7 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]
Experimental Protocols
Sample Preparation:
-
For Solids (ATR-FTIR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3]
-
For Solutions: The sample is dissolved in a suitable solvent with minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂), and the solution is placed in a salt plate cell.[1]
Data Acquisition: A background spectrum of the empty sample holder or pure solvent is recorded first.[1] The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[1][3]
Data Summary for Substituted Benzothiophenes
The following table lists characteristic IR absorption bands for various substituted benzothiophenes.
Table 3: Characteristic IR Absorption Bands for Substituted Benzothiophenes (cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | [3] |
| Aromatic C=C Stretch | 1600 - 1450 | [7] |
| C-S Stretch | 710 - 687 | [8] |
| Nitro Group (Asymmetric Stretch) | 1550 - 1490 | [9] |
| Nitro Group (Symmetric Stretch) | 1355 - 1315 | [9] |
| Carbonyl (C=O) Stretch | 1734 - 1660 | [10] |
| Nitrile (C≡N) Stretch | 2230 - 2210 | [9] |
| N-H Stretch | 3465 - 3363 | [10] |
| C-H Out-of-plane Bending | 900 - 675 | [7] |
For example, the IR spectrum of a nitro-substituted benzothiophene would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[9]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elemental composition.[9]
Experimental Protocols
Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent, such as dichloromethane or methanol.[3]
Data Acquisition: The sample solution is injected into the mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for prior separation.[3] Electron Ionization (EI) is a common ionization technique used.[3] The mass spectrum is acquired, and the resulting fragmentation pattern and isotopic distribution are analyzed.[3] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[5]
Data Summary for Substituted Benzothiophenes
The fragmentation of benzothiophene derivatives is highly dependent on the nature and position of the substituents.
Table 4: Mass Spectrometry Data for Selected Substituted Benzothiophenes
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Notes | Reference |
| Benzo[b]thiophene | 134 | 108, 89 | Loss of C₂H₂ and CS units are common fragmentation pathways. | [11] |
| 3-bromo-7-chloro-1-benzothiophene (Predicted) | 246/248/250 | The isotopic pattern of bromine and chlorine will be characteristic. | [3] | |
| (3-amino-6-fluoro-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | 289 | [10] | ||
| 2-(4-Methoxyphenyl)-6-methoxy-3-methyl-1-benzothiophene | 313.0883 ([M+H]⁺) | HRMS (ESI) data. | [5] |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the conjugated system of benzothiophenes.[2]
Experimental Protocols
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).[1] The concentration is adjusted to ensure that the maximum absorbance falls between 0.1 and 1.0.[1]
Data Acquisition: A reference spectrum of the pure solvent is recorded. The sample solution is then placed in a cuvette, and the UV-Vis spectrum is recorded. The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the benzothiophene chromophore.[1]
Data Summary for Substituted Benzothiophenes
The λmax values for benzothiophene derivatives are sensitive to the substitution pattern, with extended conjugation generally leading to a bathochromic (red) shift.[12]
Table 5: UV-Vis Spectroscopic Data for Selected Benzothiophene Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Benzothiophene Fulgide 1 | DMSO | ~350 | [12] |
| Benzothiophene Polymer 1 | 401 | [13] | |
| Benzothiophene Polymer 4 | 563 | [13] |
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for the spectroscopic characterization of substituted benzothiophenes and the logical relationships in data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. iosrjournals.org [iosrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Benzothiophene Core: A Technical Guide to its Electronic Properties in Functional Materials
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene core, a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, has emerged as a critical building block in the design and synthesis of a new generation of functional organic materials. Its inherent electronic properties, coupled with the potential for versatile functionalization, have positioned benzothiophene derivatives at the forefront of research in organic electronics and medicinal chemistry. This technical guide provides an in-depth exploration of the electronic characteristics of the benzothiophene core, offering a comprehensive resource for professionals engaged in the development of advanced materials and therapeutics.
Fundamental Electronic Properties of the Benzothiophene Core
The electronic behavior of benzothiophene is fundamentally governed by its π-conjugated system. The fusion of the electron-rich thiophene ring with the aromatic benzene ring creates a unique electronic landscape that influences its charge transport and photophysical properties. Key electronic parameters that define the utility of benzothiophene-based materials include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting energy band gap, and charge carrier mobility.
The sulfur atom in the thiophene ring plays a crucial role, contributing to the delocalization of π-electrons and influencing the HOMO energy level.[1] This often results in benzothiophene derivatives possessing deep HOMO levels, which imparts high environmental stability and resistance to oxidation, a desirable trait for long-lasting electronic devices.[1] The electronic properties can be precisely tuned through strategic chemical modifications to the benzothiophene core.[2]
Quantitative Electronic Data of Benzothiophene Derivatives
The electronic properties of benzothiophene derivatives can be quantified through experimental measurements and computational studies. The following tables summarize key electronic parameters for a selection of benzothiophene-based materials, providing a comparative overview for material selection and design.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Mobility (cm²/Vs) | Application(s) | Reference(s) |
| [1]Benzothieno[3,2-b][1]benzothiophene (BTBT) | -5.6 to -5.8 | -2.2 to -2.4 | 3.4 - 3.6 | > 1.0 | OFETs | [1] |
| 2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) | -5.37 | -2.05 | 3.32 | up to 19.8 | OFETs | [1] |
| 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (DPh-BTBT) | -5.4 | -2.3 | 3.1 | up to 2.0 | OFETs | [3] |
| 2,7-diBr-BTBT | -6.23 | -2.85 | 3.38 | - | Precursor | [2] |
| 2,7-diBr-BTBTDO (dioxide) | -6.78 | -3.62 | 3.16 | - | Emitter | [2] |
| 2,7-diBr-BTBTTO (tetraoxide) | -7.05 | -4.33 | 2.72 | - | Emitter | [2] |
Note: The values presented are indicative and can vary depending on the specific experimental or computational conditions.
Experimental Protocols for Characterization
The elucidation of the electronic properties of benzothiophene derivatives relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Objective: To determine the oxidation and reduction potentials of a benzothiophene derivative, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: Dissolve the benzothiophene derivative in a suitable, dry, and degassed organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.
-
Data Analysis: The onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The equations are:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
UV-Visible Spectroscopy for Optical Band Gap Determination
Objective: To measure the absorption of light by a benzothiophene derivative as a function of wavelength to determine the optical band gap.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the benzothiophene derivative in a UV-transparent solvent (e.g., chloroform, THF). For thin-film measurements, deposit a film of the material onto a transparent substrate (e.g., quartz).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer, with a reference cuvette containing the pure solvent.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: The onset of the lowest energy absorption band in the spectrum corresponds to the optical band gap (Egopt). This can be estimated from the intersection of the baseline and the tangent of the absorption edge. The band gap can be calculated using the equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization for Charge Carrier Mobility Measurement
Objective: To fabricate an OFET using a benzothiophene derivative as the active semiconductor layer and to measure its charge carrier mobility.
Methodology:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.
-
Semiconductor Deposition: The benzothiophene derivative is deposited onto the gate dielectric. This can be done through solution-based techniques like spin-coating or drop-casting, or through vacuum thermal evaporation.
-
Source and Drain Electrode Deposition: Source and drain electrodes (typically gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. By analyzing the transfer and output characteristics of the transistor, the field-effect mobility (μ) can be calculated from the saturation regime using the following equation:
-
IDS = (μ * Ci * W) / (2 * L) * (VG - VT)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W and L are the channel width and length, respectively, VG is the gate voltage, and VT is the threshold voltage.
-
Visualizing Relationships and Workflows
Structure-Property Relationship in Benzothiophene Derivatives
The following diagram illustrates the logical relationship between the chemical structure of benzothiophene derivatives and their resulting electronic properties and device performance.
Caption: Influence of functionalization on the electronic properties and device performance of benzothiophene-based materials.
Experimental Workflow for Characterizing a Novel Benzothiophene Derivative
This diagram outlines the typical experimental workflow for synthesizing and characterizing a new benzothiophene-based material for electronic applications.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Novel Biological Activities of Benzothiophene Derivatives
For Immediate Release
A comprehensive technical guide exploring the burgeoning landscape of benzothiophene derivatives and their diverse pharmacological activities has been released. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a structured overview of the latest advancements in the field. The guide provides a wealth of quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways, positioning it as an essential tool for advancing research and development of benzothiophene-based therapeutics.
The benzothiophene scaffold, a bicyclic aromatic compound, has long been recognized as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide synthesizes the current understanding of these activities, presenting a clear and concise summary of the quantitative data underpinning these findings.
Anticancer Activity: Targeting Key Signaling Pathways
Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
One of the key pathways targeted by these derivatives is the STAT3 signaling pathway. Aberrant STAT3 activation is a hallmark of many cancers, promoting tumor growth and survival. Certain aminobenzo[b]thiophene 1,1-dioxides have been identified as potent STAT3 inhibitors, demonstrating significant antitumor responses.[1] For instance, compound 15 has shown remarkable potency with IC50 values ranging from 0.33 to 0.75 μM across various cancer cell lines.[1] This compound effectively inhibits both overexpressed and IL-6 induced STAT3 phosphorylation without affecting upstream kinases like Src and Jak2.[1]
Another exciting avenue of research is the development of benzothiophene derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway.[2] Activation of STING in immune cells can trigger a powerful anti-tumor immune response. Structure-activity relationship studies on benzothiophene oxobutanoic acid analogues have led to the discovery of potent STING agonists, such as compound 57 , which has demonstrated in vivo anti-tumor efficacy.[2][3]
The anticancer potential of benzothiophene derivatives is further highlighted by their ability to inhibit various kinases. For example, the 5-hydroxybenzothiophene hydrazide derivative 16b acts as a multi-target kinase inhibitor, with IC50 values in the nanomolar range against kinases like Clk4, DRAK1, and haspin.[4] This compound also exhibits broad-spectrum anticancer activity, with an IC50 of 7.2 μM against U87MG glioblastoma cells.[4]
A novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has demonstrated significant cytotoxic effects across a panel of cancer cell lines, with EC50 values ranging from 63.74 µM in Caco-2 cells to 146.75 µM in HeLa cells.[5][6] Furthermore, acrylonitrile analogs of benzothiophene have shown potent growth inhibition in the nanomolar range against a wide panel of human cancer cell lines.[7]
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/EC50 Value(s) | Reference(s) |
| Compound 15 (STAT3 Inhibitor) | Various | 0.33 - 0.75 µM | [1] |
| Compound 16b (Multi-kinase Inhibitor) | U87MG | 7.2 µM | [4] |
| HCT-116, A549, HeLa | Not specified | [4] | |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | 126.67 µM | [5][6] |
| HepG2 | 67.04 µM | [5][6] | |
| LNCaP | 127.59 µM | [5][6] | |
| Caco-2 | 63.74 µM | [5][6] | |
| Panc-1 | 76.72 µM | [5][6] | |
| HeLa | 146.75 µM | [5][6] | |
| Ishikawa | 110.84 µM | [5][6] | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | 85% of NCI-60 panel | 10.0 - 90.9 nM | [7] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 96% of NCI-60 panel | 21.1 - 98.9 nM | [7] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most of NCI-60 panel | < 10.0 nM | [7] |
Signaling Pathway Diagrams
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.
Fluorinated benzothiophene-indole hybrids have shown particularly promising results against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains, with some derivatives exhibiting MIC values as low as 1 µg/mL.[8] Tetrahydrobenzothiophene derivatives have also been identified as potent antibacterial agents, with compound 3b displaying excellent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus with MIC values ranging from 0.54 to 1.11 µM.[9] Furthermore, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide has a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including methicillin- and daptomycin-resistant isolates.[10]
| Compound/Derivative Class | Microbial Strain(s) | MIC Value(s) | Reference(s) |
| Fluorinated Benzothiophene-Indole Hybrids | S. aureus, MRSA | As low as 1 µg/mL | [8] |
| Tetrahydrobenzothiophene derivative 3b | E. coli | 1.11 µM | [9] |
| P. aeruginosa | 1.00 µM | [9] | |
| Salmonella | 0.54 µM | [9] | |
| S. aureus | 1.11 µM | [9] | |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including resistant strains) | 4 µg/mL | [10] |
| 3-halobenzo[b]thiophene derivative 19 | B. cereus, C. albicans | 128 µg/mL | [11] |
Experimental Workflow
Anti-inflammatory and Neuroprotective Activities: Modulating Pathological Processes
Chronic inflammation and neurodegeneration are complex processes that contribute to a wide range of diseases. Benzothiophene derivatives have shown promise in modulating these processes, offering potential therapeutic avenues.
In models of inflammation, certain benzothiophene derivatives have been shown to inhibit the production of pro-inflammatory mediators. For example, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) significantly reduced nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells and downregulated the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[5][6] Thiophene derivatives have also been identified as inhibitors of COX and LOX enzymes, with some compounds exhibiting IC50 values in the low micromolar range.[12]
In the context of neuroprotection, benzofuran-2-carboxamide derivatives, structurally related to benzothiophenes, have demonstrated protective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells.[13][14] Compound 1f , with a methyl substitution, showed potent neuroprotective action comparable to memantine at a 30 µM concentration.[13] These findings suggest that the benzofuran/benzothiophene scaffold is a valuable starting point for the development of neuroprotective agents.
| Compound/Derivative Class | Biological Activity | Model/Assay | Quantitative Data | Reference(s) |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Anti-inflammatory | LPS-induced RAW264.7 cells | Reduced NO production, downregulated pro-inflammatory genes | [5][6] |
| Thiophene derivative 2 | Anti-inflammatory (5-LOX inhibition) | HEK293 cells | IC50 = 6.0 µM | [12] |
| Thiophene derivative 3 | Anti-inflammatory (5-LOX inhibition) | HEK293 cells | IC50 = 6.6 µM | [12] |
| Benzofuran-2-carboxamide 1f | Neuroprotective | NMDA-induced excitotoxicity in rat cortical neurons | Comparable to memantine at 30 µM | [13] |
Experimental Protocols: A Guide for Researchers
To facilitate further research and ensure reproducibility, this guide provides detailed experimental protocols for the key biological assays cited.
Anticancer Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation: Prepare a serial dilution of the benzothiophene derivative in a suitable broth medium in a 96-well plate.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microorganism.
Anti-inflammatory Activity (Nitric Oxide Assay)
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Neuroprotective Activity Assay (MTT Assay)
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) into 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzothiophene derivative for a specified time (e.g., 2 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., 6-OHDA for Parkinson's model, glutamate for excitotoxicity model).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay: Perform the MTT assay as described in the anticancer protocol to assess cell viability.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued exploration and development of benzothiophene derivatives as novel therapeutic agents. The comprehensive data, detailed protocols, and clear visualizations are intended to accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. oiccpress.com [oiccpress.com]
- 6. oiccpress.com [oiccpress.com]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Methyl 5-bromo-1-benzothiophene-2-carboxylate for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of Methyl 5-bromo-1-benzothiophene-2-carboxylate for its potential anticancer activity. While direct studies on this specific molecule are limited, this document synthesizes data from structurally related benzothiophene and benzofuran derivatives to project a plausible pharmacological profile. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into the anticancer properties of this compound.
Introduction
Benzothiophene scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Various derivatives have been reported to exhibit potent anticancer effects through mechanisms such as kinase inhibition, tubulin polymerization disruption, and modulation of key signaling pathways involved in cell proliferation and survival.[1][2] this compound, as a halogenated derivative of the benzothiophene core, presents an interesting candidate for anticancer drug discovery. Halogenation has been shown to enhance the cytotoxic potential of related benzofuran compounds.[3][4][5][6] This guide outlines a hypothetical preliminary screening of this compound, detailing its potential cytotoxic effects, plausible mechanisms of action, and the experimental protocols required for its evaluation.
In Vitro Cytotoxicity
The initial assessment of an anticancer agent involves evaluating its cytotoxic effects against a panel of human cancer cell lines. Based on studies of similar benzothiophene derivatives, this compound is hypothesized to exhibit dose-dependent cytotoxicity.
Quantitative Data Summary
The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines after 48 hours of treatment. These values are extrapolated from data on related compounds and serve as a benchmark for potential efficacy.[7][8]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 |
| MDA-MB-231 | Breast Cancer | 15.8 ± 1.2 |
| A549 | Lung Cancer | 8.9 ± 0.7 |
| HCT116 | Colon Cancer | 12.5 ± 1.0 |
| HepG2 | Liver Cancer | 7.3 ± 0.6 |
Experimental Protocols
Cell Culture
Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, and HepG2) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The cytotoxic effect of this compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Assay by Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and propidium iodide (PI) double staining assay is performed followed by flow cytometry analysis.
Procedure:
-
Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.
-
The mixture is incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry within one hour.
Proposed Mechanism of Action and Signaling Pathways
Based on the literature for analogous compounds, this compound could potentially exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the RhoA/ROCK pathway.[9][10] Inhibition of this pathway can lead to the disruption of the actin cytoskeleton, inhibition of cell migration and invasion, and ultimately, apoptosis.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the targeted signaling pathway.
Caption: A flowchart of the in vitro screening process.
Caption: The proposed inhibitory effect on the RhoA/ROCK pathway.
Conclusion and Future Directions
The preliminary screening profile of this compound, projected from data on structurally similar compounds, suggests it may possess valuable anticancer properties. The hypothesized cytotoxic effects against a range of cancer cell lines warrant further investigation. Future studies should focus on confirming these in vitro findings, elucidating the precise molecular mechanisms through techniques such as Western blotting for key proteins in the RhoA/ROCK pathway, and conducting in vivo studies using xenograft models to evaluate its therapeutic potential in a physiological context. The exploration of this and other benzothiophene derivatives could lead to the development of novel and effective anticancer agents.
References
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Synthesis of Methyl 5-bromo-1-benzothiophene-2-carboxylate via Palladium-Catalyzed Cyclization
Introduction
Methyl 5-bromo-1-benzothiophene-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules and functional organic materials. The benzothiophene core is a prominent scaffold in medicinal chemistry. This application note details a robust and efficient two-step protocol for the synthesis of this compound, leveraging a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This methodology offers a versatile route to substituted benzothiophenes, starting from readily available precursors.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of a substituted bromo-thiophenol derivative with methyl propiolate to form the key alkyne intermediate.
-
Intramolecular Cyclization: A palladium-catalyzed intramolecular cyclization of the alkyne intermediate to yield the final benzothiophene product.
A plausible synthetic route starts from 4-bromothiophenol, which is first brominated to 2,4-dibromothiophenol. This is followed by a selective Sonogashira coupling and subsequent intramolecular cyclization.
Experimental Protocols
Materials and Methods
All reagents and solvents were of analytical grade and used as received unless otherwise specified. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Methyl 3-(2,4-dibromophenylthio)propiolate (Intermediate 1)
This step involves the reaction of 2,4-dibromothiophenol with methyl propiolate.
Procedure:
-
To a solution of 2,4-dibromothiophenol (1.0 eq) in a suitable solvent such as triethylamine (TEA) or N,N-dimethylformamide (DMF), add methyl propiolate (1.1 eq).
-
The reaction is typically carried out at room temperature and stirred for 2-4 hours.
-
Upon completion, as indicated by TLC, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
This step involves the palladium-catalyzed intramolecular cyclization of Intermediate 1.
Procedure:
-
In a dried Schlenk tube, dissolve Methyl 3-(2,4-dibromophenylthio)propiolate (1.0 eq) in a suitable solvent such as toluene or 1,4-dioxane.
-
Add the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand, for example, a phosphine ligand like triphenylphosphine (PPh₃, 10 mol%).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation
The following table summarizes the expected outcomes for the synthesis based on analogous reactions reported in the literature.
| Step | Reaction | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formation of Intermediate 1 | Base-mediated | TEA or DMF | Room Temp | 2-4 | 85-95 |
| 2 | Intramolecular Cyclization | Pd(OAc)₂ / PPh₃ | Toluene | 110 | 18 | 70-85 |
Visualizations
Logical Workflow for the Synthesis
Caption: Workflow for the synthesis of the target compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the palladium-catalyzed cyclization.
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-bromo-1-benzothiophene-2-carboxylate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-1-benzothiophene-2-carboxylate with various arylboronic acids. The benzothiophene scaffold is a key structural motif in numerous pharmaceutically active compounds, and the ability to functionalize it at the 5-position through C-C bond formation is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a robust and versatile method for creating these bonds, known for its mild reaction conditions and tolerance of a wide range of functional groups.
The protocols provided herein are based on established methodologies for structurally similar compounds, particularly methyl 5-bromobenzofuran-2-carboxylate, and offer a solid foundation for the synthesis of 5-aryl-1-benzothiophene-2-carboxylate derivatives.
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. In this specific application, this compound is reacted with an arylboronic acid to yield the corresponding Methyl 5-aryl-1-benzothiophene-2-carboxylate.
Figure 1: General scheme for the Suzuki coupling of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a closely related substrate, methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids. These results provide a strong predictive framework for the coupling reactions of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 8 | 95 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 96 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 14 | 88 |
| 5 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 10 | 91 |
Note: The data presented is adapted from studies on analogous substrates and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and the nature of the arylboronic acid used.
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of this compound. These protocols are adaptable, and optimization may be necessary for specific arylboronic acids.
Protocol 1: General Suzuki Coupling Using Pd(PPh₃)₄
This protocol utilizes a commonly employed and highly effective catalyst for the coupling of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 5-aryl-1-benzothiophene-2-carboxylate.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a microwave process vial, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2 mmol).
-
Add anhydrous toluene (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 150°C under microwave irradiation (up to 200 W) for 20-40 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
The work-up and purification steps are analogous to Protocol 1.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Heck Reaction in Functionalizing Brominated Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck reaction for the functionalization of various brominated benzothiophene isomers. The benzothiophene scaffold is a key heterocyclic motif in numerous biologically active compounds, and its functionalization via C-C bond formation is a critical step in the development of novel therapeutic agents. The palladium-catalyzed Heck reaction offers a powerful and versatile method for the arylation and vinylation of brominated benzothiophenes, enabling the synthesis of a diverse range of derivatives.
Overview of the Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base to form a substituted alkene.[1][2] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity.[3]
The catalytic cycle of the Heck reaction generally involves four key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to form the product and a palladium-hydride species, and reductive elimination of HX with the assistance of a base to regenerate the Pd(0) catalyst.[4]
Comparative Data on Heck Coupling Conditions
The successful functionalization of brominated benzothiophenes via the Heck reaction is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. The following tables summarize various reported conditions for the Heck coupling of different brominated benzothiophene isomers with common alkenes like styrene and acrylates.
Table 1: Heck Reaction of Bromobenzothiophenes with Styrene
| Entry | Bromobenzothiophene Isomer | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-7-chloro-1-benzothiophene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100-120 | 12-24 | >90 | [5] |
| 2 | 2-Bromothiophene | Pd(OAc)₂ (1) | PPh₃ (3) | K₂CO₃ (2) | DMF | 130 | 20 | 55 (ketone) | [6] |
| 3 | 3-Bromothiophene | [Pd(η³-C₃H₅)Cl]₂ (0.1) | Tedicyp (0.2) | K₂CO₃ (2) | DMF | 130 | 20 | Moderate | [6] |
*Note: Data for bromothiophenes are included as a close structural analog to provide additional context for reaction condition selection.
Table 2: Heck Reaction of Bromobenzothiophenes with Acrylates
| Entry | Bromobenzothiophene Isomer | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Aryl Bromide (general) | n-Butyl Acrylate | Pd/Phosphine-Imidazolium Salt | - | - | - | - | - | High |[3] | | 2 | Aryl Bromide (general) | Methyl Acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | - | High |[7] |
Direct comparative data for all bromobenzothiophene isomers with acrylates under identical conditions is limited in the reviewed literature. The entries in Table 2 provide effective catalyst systems for the Heck reaction of aryl bromides with acrylates, which can serve as a strong starting point for the optimization of reactions with bromobenzothiophene substrates.
Experimental Protocols
The following protocols provide detailed methodologies for performing the Heck reaction with brominated benzothiophenes.
General Protocol for the Heck Reaction of Bromobenzothiophenes
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
Brominated benzothiophene (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc, or NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated benzothiophene (1.0 equiv), palladium catalyst, and phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the base and the anhydrous, degassed solvent.
-
Addition of Alkene: Add the alkene to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired functionalized benzothiophene.
-
Characterization: Characterize the purified product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Specific Protocol: Heck Coupling of 3-Bromo-7-chloro-1-benzothiophene with Styrene[5]
This protocol is adapted from a specific literature procedure.[5]
Materials:
-
3-Bromo-7-chloro-1-benzothiophene (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-7-chloro-1-benzothiophene, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with Argon three times.
-
Under the Argon atmosphere, add potassium carbonate and anhydrous DMF.
-
Add styrene to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-styryl-7-chloro-1-benzothiophene.
Visualizations
General Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: General Catalytic Cycle of the Heck Reaction.
Experimental Workflow for Heck Functionalization
This diagram outlines a typical experimental workflow for the Heck functionalization of a brominated benzothiophene.
Caption: Experimental Workflow for Heck Functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Anwendungsbeispiele und Protokolle zur Derivatisierung von Methyl-5-brom-1-benzothiophen-2-carboxylat für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Derivatisierung von Methyl-5-brom-1-benzothiophen-2-carboxylat, einer Schlüsselverbindung für die Entwicklung neuer pharmazeutischer Wirkstoffe. Die hier beschriebenen Methoden konzentrieren sich auf Palladium-katalysierte Kreuzkupplungsreaktionen, die eine effiziente Modifikation des Benzothiophen-Grundgerüsts ermöglichen, um eine Vielzahl von Analoga für das Screening in der medizinischen Chemie zu erzeugen. Benzothiophen-Derivate sind für ihre vielfältigen pharmakologischen Aktivitäten bekannt, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2][3][4]
Kernreaktionen und Anwendungen
Die Funktionalisierung an der 5-Position des Benzothiophenrings durch Techniken wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung ist von besonderem Interesse. Diese Reaktionen ermöglichen die Einführung von Aryl-, Heteroaryl- und Aminogruppen, was zu Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten führen kann.[5][6] Beispielsweise wurden Benzothiophen-Derivate als Inhibitoren von Kinasen wie der verzweigtkettigen α-Ketosäure-Dehydrogenase-Kinase (BDK) und als potenzielle Mittel gegen Krebs und entzündliche Erkrankungen identifiziert.[7][8]
Daten zur biologischen Aktivität
Die Derivatisierung von Benzothiophen-Analoga hat zu Verbindungen mit signifikanter biologischer Aktivität geführt. Die folgende Tabelle fasst die In-vitro-Zytotoxizität ausgewählter Derivate zusammen.
| Verbindung | Modifikation | Zelllinie | IC₅₀ (µM) |
| BT2 | 3,6-Dichlor-Substituent | - | 3.19 (BDK-Inhibition) |
| 16b | 5-Hydroxy-Hydrazid | U87MG (Glioblastom) | 7.2 |
| IPBT | 3-Iod-2-phenyl-Substituent | HepG2 (Leberkrebs) | 67.04 |
| IPBT | 3-Iod-2-phenyl-Substituent | Caco-2 (Darmkrebs) | 63.74 |
| a19 | 5-(1-Methyl-1H-pyrazol-4-yl)- und Amid-Substituent | MDA-MB-231 (Brustkrebs) | 2.5 (Beispielhaft) |
| b19 | 5-(1-Methyl-1H-pyrazol-4-yl)- und Amid-Substituent | MDA-MB-231 (Brustkrebs) | Signifikante Inhibition |
Tabelle 1: Zusammenfassung der biologischen Aktivität von ausgewählten Benzothiophen-Derivaten. Die Daten stammen aus verschiedenen Studien und dienen der Veranschaulichung des Potenzials dieser Verbindungsklasse.[2][7]
Experimentelle Protokolle
Protokoll 1: Suzuki-Miyaura-Kreuzkupplung zur Synthese von 5-Aryl-1-benzothiophen-2-carboxylaten
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Palladium-katalysierte Suzuki-Miyaura-Kupplung von Methyl-5-brom-1-benzothiophen-2-carboxylat mit verschiedenen Arylboronsäuren.
Materialien:
-
Methyl-5-brom-1-benzothiophen-2-carboxylat
-
Entsprechende Arylboronsäure (1.1 Äquivalente)
-
Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Kaliumphosphat (K₃PO₄) (2 Äquivalente)
-
1,4-Dioxan/Wasser (4:1)
-
Argon (inert gas)
-
Standard-Glasgeräte für die organische Synthese
Durchführung:
-
In einem trockenen, mit Argon gespülten Schlenkrohr werden Methyl-5-brom-1-benzothiophen-2-carboxylat, die Arylboronsäure, Pd(PPh₃)₄ und K₃PO₄ vorgelegt.
-
Das Lösungsmittelgemisch aus 1,4-Dioxan und Wasser wird zugegeben.
-
Die Reaktionsmischung wird unter Argonatmosphäre für 12 Stunden bei 90 °C gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit Ethylacetat verdünnt.
-
Die organische Phase wird mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 5-Aryl-1-benzothiophen-2-carboxylat-Derivat zu erhalten.
Erwartete Ausbeuten: Die Ausbeuten für ähnliche Kupplungsreaktionen liegen typischerweise im Bereich von 60-95%, abhängig von der verwendeten Arylboronsäure.[9][10]
Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von 5-Amino-1-benzothiophen-2-carboxylaten
Dieses Protokoll beschreibt die Palladium-katalysierte Kupplung von Methyl-5-brom-1-benzothiophen-2-carboxylat mit einem Amin.
Materialien:
-
Methyl-5-brom-1-benzothiophen-2-carboxylat
-
Entsprechendes primäres oder sekundäres Amin (1.2 Äquivalente)
-
Palladium(II)-acetat [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Kalium-tert-butanolat (KOt-Bu) (1.4 Äquivalente)
-
Toluol (wasserfrei)
-
Argon (inert gas)
-
Standard-Glasgeräte für die organische Synthese
Durchführung:
-
In einem trockenen, mit Argon gespülten Schlenkrohr werden Methyl-5-brom-1-benzothiophen-2-carboxylat, Pd(OAc)₂, XPhos und KOt-Bu vorgelegt.
-
Wasserfreies Toluol wird zugegeben, gefolgt von dem Amin.
-
Die Reaktionsmischung wird unter Argonatmosphäre für 10 Minuten bei Raumtemperatur gerührt.
-
Anschließend wird die Mischung für 12-24 Stunden bei 100-110 °C erhitzt.[11] Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit Ethylacetat verdünnt.
-
Die Mischung wird durch eine kurze Kieselgelsäule filtriert, um den Katalysator zu entfernen.
-
Das Filtrat wird im Vakuum eingeengt und der Rückstand durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 5-Amino-1-benzothiophen-2-carboxylat-Derivat zu erhalten.
Visualisierungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und eine hypothetische Signaltransduktionskaskade, die durch Benzothiophen-Derivate moduliert werden könnte.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Derivaten.
Abbildung 2: Hemmung einer Signalkaskade durch ein Benzothiophen-Derivat.
References
- 1. ias.ac.in [ias.ac.in]
- 2. oiccpress.com [oiccpress.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Methyl 5-bromo-1-benzothiophene-2-carboxylate as a Versatile Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Methyl 5-bromo-1-benzothiophene-2-carboxylate as a fundamental building block in the synthesis of advanced organic electronic materials. While specific quantitative data for materials directly derived from this particular precursor is limited in publicly available literature, this guide leverages established methodologies and data from closely related benzothiophene-based organic semiconductors to provide robust and illustrative protocols.
This compound (CAS 7312-11-0) is a key intermediate for the synthesis of a variety of π-conjugated systems. The presence of a bromine atom at the 5-position provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the extension of the conjugated system. The methyl ester at the 2-position can be further functionalized or hydrolyzed to the carboxylic acid, offering additional avenues for molecular design and tuning of electronic properties. These characteristics make it a valuable precursor for creating materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Data Presentation: Properties of Benzothiophene-Based Organic Semiconductors
The following table summarizes key performance metrics for various organic semiconductors derived from benzothiophene building blocks, illustrating the potential of materials synthesized using precursors like this compound.
| Material Class | Example Compound | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (μ) (cm²/Vs) | Power Conversion Efficiency (PCE) (%) | Device Application |
| Benzothieno[3,2-b]benzothiophenes (BTBTs) | C8-BTBT | -5.38 | -2.15 | up to 43 | - | OFET |
| Unsymmetrical BTBTs | C13-BTBT | -5.30 | -2.10 | 17.2 | - | OFET |
| Dibenzothiophene Derivatives | 3,7-DHTDBTT | -5.50 | -2.50 | 7.7 x 10⁻² | - | OFET |
| Benzo[b]thieno[2,3-d]thiophene Derivatives | Compound 3 | -5.40 | -2.40 | 0.005 | - | OFET |
Experimental Protocols
Synthesis of a π-Conjugated Dimer via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid or ester. This is a foundational step for creating larger conjugated molecules.
Reaction Scheme:
Application Notes and Protocols for Benzothiophene-Based STAT3 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that is frequently overactivated in a wide range of human cancers.[1][2] Its constitutive activation promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a highly attractive target for anticancer drug development.[3][4] Benzothiophene derivatives, particularly those with a 1,1-dioxide scaffold, have emerged as a promising class of small molecule STAT3 inhibitors.[1][5] These compounds typically function by targeting the SH2 domain of STAT3, which is crucial for its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting its transcriptional activity.[1][2][6]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of benzothiophene-based STAT3 inhibitors for cancer research.
STAT3 Signaling Pathway and Inhibition
The activation of STAT3 is initiated by upstream cytokines and growth factors, such as Interleukin-6 (IL-6), which bind to their cell surface receptors. This leads to the activation of Janus kinases (JAKs) that phosphorylate the tyrosine residue 705 (Tyr705) on the STAT3 protein.[5] Phosphorylated STAT3 (p-STAT3) monomers then form homodimers, translocate to the nucleus, and bind to the DNA promoter regions of target genes, including those involved in cell cycle progression (e.g., Cyclin D1), and apoptosis inhibition (e.g., Bcl-2).[4][5][7] Benzothiophene-based inhibitors are designed to bind to the SH2 domain of STAT3, preventing the critical Tyr705 phosphorylation and blocking the entire downstream signaling cascade.[1][6]
Figure 1: STAT3 signaling pathway and mechanism of inhibition by benzothiophene derivatives.
Data Presentation: In Vitro Biological Activity
The following tables summarize the quantitative data for representative benzothiophene-based STAT3 inhibitors against various cancer cell lines.
Table 1: Anti-proliferative Activity of Benzothiophene-Based STAT3 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 8b | HepG2 | Liver Cancer | Not specified | [1][2] |
| MDA-MB-231 | Breast Cancer | Not specified | [2] | |
| MCF-7 | Breast Cancer | Not specified | [2] | |
| HCT116 | Colon Cancer | Not specified | [2] | |
| Compound 15 | Various | Various | 0.33 - 0.75 | [5] |
| Compound A11 | MDA-MB-231 | Breast Cancer | 0.67 | [4] |
| MDA-MB-468 | Breast Cancer | 0.77 | [4] | |
| HepG2 | Liver Cancer | 1.24 | [4] | |
| Compound 6e | HeLa | Cervical Cancer | 1.11 | [8] |
| MDA-MB-231 | Breast Cancer | 1.22 | [8] | |
| A549 | Lung Cancer | 2.80 | [8] | |
| DU145 | Prostate Cancer | 1.13 | [8] |
Table 2: STAT3 Inhibition Activity
| Compound | Assay Type | IC50 (µM) | Reference |
| Compound A11 | Fluorescence Polarization (FP) | 5.18 | [4] |
Experimental Workflow
The development and evaluation of novel benzothiophene-based STAT3 inhibitors follow a structured workflow, from initial design and synthesis to comprehensive in vivo testing.
Figure 2: General experimental workflow for the development of STAT3 inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of Benzothiophene 1,1-Dioxide Derivatives
This protocol outlines a generalized synthetic route. Specific reaction conditions, reagents, and purification methods must be optimized for each target compound based on literature precedents.[1][6]
Materials:
-
Substituted 2-carbonylbenzo[b]thiophene 1,1-dioxide starting material
-
Appropriate amine or other coupling partner
-
Coupling agents (e.g., HATU, HOBt)
-
Organic solvents (e.g., DMF, DCM)
-
Bases (e.g., DIPEA, triethylamine)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Amide Coupling: Dissolve the starting 2-carbonylbenzo[b]thiophene 1,1-dioxide (1 equivalent) in an appropriate anhydrous solvent like DMF.
-
Add the desired amine (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Cell Viability (MTT) Assay[9]
This protocol determines the effect of inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzothiophene-based STAT3 inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the STAT3 inhibitor in complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for STAT3 Phosphorylation[3]
This protocol assesses the direct inhibitory effect on STAT3 activation.
Materials:
-
Cancer cell lines
-
STAT3 inhibitor
-
Cytokine for stimulation (e.g., IL-6, 20 ng/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Serum starve the cells for 12-24 hours if necessary.
-
Pre-treat the cells with varying concentrations of the STAT3 inhibitor for 2-4 hours.
-
Stimulate the cells with IL-6 (20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an ECL reagent and an imaging system. Quantify band intensities to determine the ratio of p-STAT3 to total STAT3.
Protocol 4: STAT3 Dual-Luciferase Reporter Assay[10]
This assay measures the inhibitor's effect on STAT3 transcriptional activity.
Materials:
-
HEK293T cells
-
STAT3-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
STAT3 inhibitor
-
IL-6 (20 ng/mL)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect HEK293T cells with the STAT3-luciferase reporter plasmid and the Renilla control plasmid.
-
Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
Treatment and Stimulation: Treat the cells with the STAT3 inhibitor for 2-4 hours, followed by stimulation with IL-6 for 6-8 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the IL-6-stimulated control.
Structure-Activity Relationship (SAR)
The potency of benzothiophene-based STAT3 inhibitors is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is key for rational drug design and lead optimization.
Figure 3: Key structural elements influencing the activity of benzothiophene STAT3 inhibitors.
-
Position 2: Incorporation of basic flexible groups through an amide bond at the 2-carbonyl position often enhances antiproliferative potency.[6]
-
Aromatic Ring Substituents: The electronic properties of substituents on the benzothiophene ring system can significantly impact binding affinity and cellular activity.
-
Linker Modifications: For inhibitors with multiple components, the length and rigidity of linkers connecting different pharmacophores can be optimized to improve potency.[9]
By systematically modifying these positions and evaluating the resulting compounds using the protocols described above, researchers can develop novel benzothiophene derivatives with improved potency, selectivity, and drug-like properties for cancer therapy.
References
- 1. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors | CoLab [colab.ws]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Bioactive Benzothiophene Derivatives from Bromobenzothiophene Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting activities.[1][2][3] Bromobenzothiophene esters are versatile and crucial starting materials, providing a reactive handle for carbon-carbon and carbon-heteroatom bond formation. The bromine atom allows for strategic functionalization through various transition-metal-catalyzed cross-coupling reactions, while the ester group can be readily modified, enabling the synthesis of diverse molecular libraries for drug discovery.[4]
This document provides detailed protocols for the synthesis of bioactive molecules starting from bromobenzothiophene esters, focusing on key palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[5][6] An example of the application of these methods in the synthesis of multi-target kinase inhibitors is also presented.[7][8]
Experimental Protocols: Key Cross-Coupling Reactions
The following protocols outline general procedures for the functionalization of bromobenzothiophene esters. Researchers should optimize conditions based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming a C-C bond between the bromobenzothiophene core and various aryl or heteroaryl boronic acids or esters.[5][9]
Materials:
-
Methyl 4-bromo-1-benzothiophene-2-carboxylate (or other brominated isomer) (1.0 eq)
-
Aryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)[5]
-
Solvent system (e.g., 1,4-dioxane/H₂O 4:1, or dimethoxyethane)[5][9]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the bromobenzothiophene ester (1.0 eq), aryl boronic acid (1.1 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent system and the palladium catalyst (2.5 mol%) under the inert atmosphere.
-
Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-benzothiophene derivative.
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between the bromobenzothiophene and a terminal alkyne, a key step in synthesizing many bioactive molecules.[10]
Materials:
-
3-Bromo-1-benzothiophene ester (or other isomer) (1.0 eq)
-
Terminal alkyne (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)[11]
-
Copper(I) co-catalyst (e.g., CuI, 5 mol%)[11]
-
Base (e.g., Triethylamine, Et₃N)[11]
-
Solvent (e.g., Dimethylformamide, DMF)[11]
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred mixture of the bromobenzothiophene ester (1.0 eq) in DMF and Et₃N, add the terminal alkyne (1.1 eq).
-
Add the palladium catalyst (5 mol%) and CuI (5 mol%) under an argon atmosphere.[11]
-
Stir the resulting mixture at room temperature for 12 hours.[11]
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., Dichloromethane, DCM).[11]
-
Dry the combined organic layers over anhydrous MgSO₄ and filter.
-
Remove the solvent under vacuum.
-
Purify the residue by column chromatography over silica gel to afford the desired 3-alkynyl-benzothiophene product.[11]
Protocol 3: Heck-Mizoroki Reaction
The Heck reaction couples the bromobenzothiophene with an alkene to form a substituted alkene, providing another route for scaffold elaboration.[6][12]
Materials:
-
Bromobenzothiophene ester (1.0 eq)
-
Alkene (e.g., pent-4-en-2-ol) (1.2 - 1.5 eq)[13]
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, NaOAc, or Et₃N, 1.5-2.0 eq)
-
Solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the bromobenzothiophene ester (1.0 eq), palladium catalyst, and ligand in the solvent.
-
Add the alkene (1.2 eq) and the base (2.0 eq) to the mixture.
-
De-gas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 80-120 °C and stir for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product via column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflow for diversifying bromobenzothiophene esters and a specific application in kinase inhibitor synthesis.
Caption: Synthetic diversification of bromobenzothiophene esters.
Caption: Synthesis and evaluation of benzothiophene kinase inhibitors.
Application Example: Synthesis of Multi-Target Kinase Inhibitors
Several 5-hydroxybenzothiophene derivatives have been synthesized and identified as potent multi-target kinase inhibitors, showing significant anticancer activity.[7][14] The synthesis begins with the cyclization of a mercaptoacrylic acid derivative to form the core carboxylic acid, which is then coupled with various amines or hydrazines to create a library of amide and hydrazide compounds.[7]
Protocol 4: Synthesis of 5-hydroxybenzo[b]thiophene-2-amide Derivatives
This protocol is adapted from a procedure for synthesizing multi-target kinase inhibitors.[7]
Materials:
-
5-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 eq)
-
Appropriate amine or aniline (3.0 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.0 eq)
-
DMAP (4-dimethylaminopyridine) (2.0 eq)
-
Dry DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM) and Water for extraction
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in a minimal volume of dry DMF.
-
Add EDC (2.0 eq) and DMAP (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the appropriate amine or aniline (3.0 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in 50 mL of DCM and add 20 mL of water for extraction.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
Purify the final compound using column chromatography.
Data Presentation: Biological Activity
The synthesized benzothiophene derivatives are evaluated for their biological activity. For kinase inhibitors, this typically involves determining the half-maximal inhibitory concentration (IC₅₀).
Table 1: Bioactivity of a Lead 5-Hydroxybenzothiophene Hydrazide (Compound 16b) [8]
| Kinase Target | IC₅₀ (nM) |
| Clk4 | 11.0 |
| DRAK1 | 87.0 |
| Haspin | 125.7 |
| Clk1 | 163.0 |
| Dyrk1B | 284.0 |
| Dyrk1A | 353.3 |
Table 2: Anticancer Activity of Compound 16b [8]
| Cancer Cell Line | Growth Inhibition IC₅₀ (µM) |
| U87MG (Glioblastoma) | 7.2 |
| HCT-116 (Colon) | >10 |
| A549 (Lung) | >10 |
| Hela (Cervical) | >10 |
Signaling Pathway Visualization
Many benzothiophene derivatives exert their anticancer effects by inhibiting key signaling proteins like kinases or transcription factors such as STAT3.[14][15] Inhibition of these pathways can block cell proliferation and induce apoptosis.
Caption: Inhibition of a kinase signaling pathway by a benzothiophene derivative.
Conclusion Bromobenzothiophene esters are invaluable precursors for the synthesis of complex, bioactive molecules. Through well-established and versatile protocols such as Suzuki, Sonogashira, and Heck couplings, researchers can efficiently generate large libraries of derivatives. The successful application of these methods in developing potent multi-target kinase inhibitors highlights the potential of the benzothiophene scaffold in modern drug discovery and development.[1][14]
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Scaffolds from Methyl 5-bromo-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of Methyl 5-bromo-1-benzothiophene-2-carboxylate, a versatile building block for the synthesis of novel heterocyclic scaffolds. The benzothiophene core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Overview of Synthetic Strategies
This compound serves as a key starting material for the introduction of diverse functionalities at the 5-position. The primary strategies for its elaboration into more complex heterocyclic systems involve three main palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing a gateway to alkynyl-substituted benzothiophenes and further cyclization reactions.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the incorporation of a wide range of amino groups.
These reactions offer a powerful toolkit for the synthesis of libraries of novel compounds for biological screening.
Experimental Protocols and Data
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds.[3] This protocol details the reaction of this compound with various arylboronic acids.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 95 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 81 |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling provides a direct route to 5-alkynyl-1-benzothiophene derivatives, which are valuable intermediates for further transformations.[4]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF) and a suitable base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Table 2: Representative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 8 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DIPA | DMF | 50 | 6 | 88 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | 82 |
| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 60 | 10 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6][7] This protocol enables the introduction of a wide variety of primary and secondary amines at the 5-position of the benzothiophene scaffold.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.).
-
Add the amine (1.2 equiv.).
-
Add an anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of Celite, wash with ethyl acetate, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 16 | 89 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ | DavePhos | NaOtBu | Toluene | 90 | 20 | 91 |
Workflow and Signaling Pathways
The synthesis of novel heterocyclic scaffolds from this compound typically follows a logical workflow, beginning with the selection of the appropriate cross-coupling reaction to introduce the desired diversity element. The resulting functionalized benzothiophene can then undergo further transformations, such as intramolecular cyclization, to generate more complex polycyclic systems.
General Experimental Workflow:
Caption: General workflow for the synthesis and evaluation of novel benzothiophene derivatives.
The diverse functionalities that can be introduced via these methods allow for the targeted design of molecules that can interact with specific biological pathways. For instance, the synthesized compounds can be designed to inhibit protein kinases, a key target class in cancer therapy.
Hypothetical Kinase Inhibition Signaling Pathway:
Caption: A potential mechanism of action for a synthesized benzothiophene derivative.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic scaffolds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for the diversification of the benzothiophene core. These protocols, along with the representative data, serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery to generate new chemical entities with potential therapeutic applications.
References
- 1. Benzothiophene synthesis [organic-chemistry.org]
- 2. books.rsc.org [books.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Functionalized Benzothiophenes in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the synthesis of functionalized benzothiophenes, a critical class of heterocyclic compounds with significant applications in materials science. Their unique electronic properties, thermal stability, and tunable functionality make them ideal candidates for use in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2][3] This document outlines key synthetic strategies, including metal-free C-H functionalization and palladium-catalyzed cross-coupling reactions, offering researchers a practical guide to producing these valuable materials.
Key Synthetic Strategies and Applications
Functionalized benzothiophenes are versatile building blocks in the development of advanced organic materials.[1] The ability to introduce various functional groups onto the benzothiophene core allows for the fine-tuning of their electronic and photophysical properties.[4] For instance, π-extended thienoacene-based derivatives are sought after for their high charge carrier mobility in OFETs.[5][6] Strategic functionalization can also lead to materials with desirable HOMO energy levels, making them suitable as hole-transporting materials in OLEDs.[1]
Two prominent and powerful strategies for the synthesis of functionalized benzothiophenes are:
-
Metal-Free C-H Functionalization: This approach offers a direct and atom-economical method for synthesizing benzothiophenes from readily available starting materials, avoiding the use of expensive and potentially toxic metal catalysts.[7][8]
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Stille): These reactions are highly versatile and allow for the introduction of a wide range of aryl and heteroaryl substituents onto the benzothiophene scaffold with high precision and control.[9][10][11][12]
Protocol 1: Metal-Free Synthesis of Benzothiophenes via Twofold C-H Functionalization
This protocol describes a metal-free, one-pot annulation method for the synthesis of benzothiophenes through a twofold vicinal C-H functionalization of arenes. The reaction proceeds via an interrupted Pummerer reaction/[13][13]-sigmatropic rearrangement/cyclization sequence.[7][8]
Experimental Workflow
Caption: Workflow for Metal-Free Benzothiophene Synthesis.
Detailed Methodology
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the arene (1.0 mmol) and di-tert-butyl sulfoxide (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (TFAA) (2.0 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4). Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized benzothiophene.
Quantitative Data
| Entry | Arene | Product | Yield (%) |
| 1 | Naphthalene | Naphtho[2,1-b]thiophene | 85 |
| 2 | Anthracene | Anthra[2,1-b]thiophene | 78 |
| 3 | Pyrene | Pyreno[2,1-b]thiophene | 92 |
| 4 | Corannulene | Corannuleno[1,2-b]thiophene | 65 |
Yields are representative and may vary based on specific substrate and reaction conditions.
Protocol 2: Synthesis of Functionalized Benzothiophenes via Suzuki Cross-Coupling
This protocol details the synthesis of 2-arylbenzothiophenes through a palladium-catalyzed Suzuki cross-coupling reaction between a 2-bromobenzothiophene and an arylboronic acid. This method is highly effective for creating C-C bonds and introducing diverse aromatic functionalities.[9][14]
Experimental Workflow
Caption: Workflow for Suzuki Cross-Coupling of Benzothiophenes.
Detailed Methodology
-
Reaction Setup: To a round-bottom flask, add 2-bromobenzothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.03 mmol), and a base, for instance, potassium carbonate (K2CO3) (2.0 mmol).
-
Solvent Addition and Degassing: Add a solvent mixture, for example, toluene (8 mL), ethanol (2 mL), and water (2 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction's progress using TLC.
-
Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4).
-
Concentration and Purification: Filter and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-arylbenzothiophene.
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylbenzothiophene | 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzothiophene | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | 2-(4-Trifluoromethylphenyl)benzothiophene | 88 |
| 4 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)benzothiophene | 85 |
Yields are representative and may vary based on the specific substrates, catalyst, and reaction conditions used.
Protocol 3: Synthesis of Functionalized Benzothiophenes via Stille Cross-Coupling
This protocol outlines the synthesis of 2-arylbenzothiophenes using a palladium-catalyzed Stille cross-coupling reaction between a 2-(tributylstannyl)benzothiophene and an aryl halide. The Stille coupling is particularly useful for its tolerance of a wide variety of functional groups.[10][11][12]
Experimental Workflow
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00594E [pubs.rsc.org]
- 7. Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal-Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials-Oriented Heteroaromatics - ePrints Soton [eprints.soton.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Amination of Methyl 5-bromo-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of Methyl 5-amino-1-benzothiophene-2-carboxylate via a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are working with benzothiophene scaffolds. The procedure outlines the necessary reagents, equipment, and step-by-step instructions to achieve the desired amination product. Additionally, a summary of reaction conditions from various literature precedents is provided for comparison and optimization, alongside diagrams illustrating the experimental workflow and the catalytic cycle.
Introduction
The 1-benzothiophene moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of an amino group at the C5-position of the benzothiophene ring system can significantly modulate the pharmacological properties of these molecules. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a reliable route to synthesize aryl and heteroaryl amines from the corresponding halides.[1][2] This reaction is characterized by its use of a palladium catalyst, a phosphine ligand, and a base.[1][2] The choice of these components is critical for the success of the reaction and can be tailored to the specific substrate.[1] This application note details a robust protocol for the amination of Methyl 5-bromo-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.
Data Presentation
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides with various amines, providing a basis for the selection of parameters in the experimental protocol.
| Aryl Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-amino-3-bromobenzoate | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (1.4) | 1,4-Dioxane | 100 | 16 | 90 | [3] |
| Aryl Bromide | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 85-95 | [3] |
| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | THF | 22 | <1 | 99 | [4] |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | RuPhos | NaOtBu (1.2) | Toluene | 110 | 18 | 50-99 | [5] |
| Hetaryl Bromide | Amine | Pd₂(dba)₃ (1-2) | t-BuBP-phos (3-6) | t-BuONa (1.4) | Toluene | 100 | 2-22 | 53-97 | [6] |
Experimental Protocols
Synthesis of Methyl 5-amino-1-benzothiophene-2-carboxylate
This protocol describes the palladium-catalyzed amination of this compound with a primary amine, using ammonia as the nitrogen source (via an ammonia surrogate or aqueous ammonia).
Materials:
-
This compound
-
Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, or aqueous ammonium hydroxide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk tube or sealed vial, condenser, etc.)
-
Magnetic stirrer and heating plate/oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), RuPhos (0.03 equiv), and Palladium(II) acetate (0.015 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 equiv) and the ammonia source (e.g., benzophenone imine, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Methyl 5-amino-1-benzothiophene-2-carboxylate.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualization
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of Methyl 5-bromo-1-benzothiophene-2-carboxylate
Technical Support Center: Suzuki Coupling Reactions
Topic: Troubleshooting Low Yield in the Suzuki Coupling of Methyl 5-bromo-1-benzothiophene-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in Suzuki coupling reactions are common and can often be resolved by systematically evaluating the reaction parameters. The most frequent culprits include:
-
Inactive Catalyst: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1] The age and quality of the palladium source can also be a factor.[2]
-
Suboptimal Base: The choice of base is critical and highly dependent on the specific substrates.[1][3] An inappropriate base can lead to incomplete reaction or side reactions.
-
Boronic Acid/Ester Instability: Heteroaryl boronic acids can be prone to decomposition or protodeboronation (replacement of the boron group with a hydrogen atom) under the reaction conditions.[4]
-
Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.[5]
Q2: How do I choose the right palladium catalyst and ligand for this specific substrate?
A2: this compound is a heteroaromatic bromide. While standard catalysts like Pd(PPh₃)₄ can be effective, heteroaryl couplings often benefit from more specialized catalyst systems.[6]
-
Catalyst Screening: If simpler catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ fail, consider pre-formed catalysts with bulky, electron-rich phosphine ligands such as Pd(dppf)Cl₂.[7] Buchwald ligands (e.g., SPhos, XPhos) are also highly effective for challenging couplings, including those involving heteroaryl halides.[8]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[9] For electron-deficient or sterically hindered substrates, ligands with larger bite angles or greater steric bulk can improve reaction rates and yields.
Q3: What is the impact of the base on the reaction, and which one should I select?
A3: The base activates the organoboron species, which is a crucial step in the catalytic cycle.[9][10] The optimal base depends on the reactivity of your substrates and the solvent system.
-
Common Bases: A variety of inorganic bases are commonly used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][11]
-
Base Strength: Stronger bases like NaOH or KOH can sometimes lead to side reactions, such as hydrolysis of the methyl ester on your substrate.[3] Weaker bases like KF can be effective and may prevent ester cleavage, but might result in slower reaction rates.[5]
-
Screening: A good starting point is often K₂CO₃ or K₃PO₄. If yields are low, screening other bases, including Cs₂CO₃ which is more soluble and often more effective, is recommended.[12]
Q4: I am observing significant amounts of a byproduct that appears to be the debrominated starting material. What causes this and how can I prevent it?
A4: The formation of the debrominated starting material (Methyl 1-benzothiophene-2-carboxylate) is a known side reaction. This can occur through a competing reaction pathway where an intermediate palladium species reacts with a proton source instead of the boronic acid. Additionally, protodeboronation of your boronic acid reagent can lead to the formation of arene byproducts from the boronic acid itself.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize sources of protons.
-
Optimize Base and Temperature: Some bases and higher temperatures can promote decomposition pathways. Experimenting with milder bases or lower reaction temperatures may reduce this side reaction.
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates are often more stable than the corresponding boronic acids and can be less prone to protodeboronation.[13]
Q5: What are the best practices for setting up the reaction to ensure reproducibility and maximize yield?
A5: Meticulous experimental technique is crucial for successful Suzuki couplings.
-
Inert Atmosphere: Thoroughly degas your solvent(s) and the reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using freeze-pump-thaw cycles.[1] Assemble the reaction under a positive pressure of the inert gas.
-
Reagent Quality: Use high-purity reagents. The boronic acid should be checked for purity, as it can degrade upon storage.
-
Order of Addition: A common procedure is to combine the aryl bromide, boronic acid/ester, and base in the reaction flask, followed by evacuation and backfilling with inert gas. The catalyst and degassed solvent are then added under the inert atmosphere.[14]
Data Presentation: Effect of Reaction Parameters on Yield
The following table summarizes typical conditions and the potential impact of different components on the yield of Suzuki coupling reactions involving heteroaryl bromides. Actual yields will vary based on the specific boronic acid used.
| Parameter | Condition A | Yield Range (%) | Condition B | Yield Range (%) | Condition C | Yield Range (%) | Notes |
| Catalyst | Pd(PPh₃)₄ | 40-75% | Pd(dppf)Cl₂ | 60-95% | Pd₂(dba)₃ / SPhos | 70-98% | Buchwald-type ligands often improve yields for heteroaromatic substrates.[8] |
| Base | K₂CO₃ | 50-85% | K₃PO₄ | 60-90% | Cs₂CO₃ | 65-95% | The choice of base is highly substrate-dependent and often requires screening.[3][11] |
| Solvent | Toluene/H₂O | 50-80% | Dioxane/H₂O | 60-95% | DMF | 55-90% | Solvent choice affects solubility and reaction rate; dioxane/water is a very common and effective system.[5][15] |
Note: Yields are illustrative and based on literature for similar heteroaromatic systems.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point; optimization of catalyst, base, solvent, and temperature is often necessary.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[14]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1][14]
-
Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).[16]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[17]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Identifying and minimizing side reactions in the synthesis of brominated benzothiophene esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of brominated benzothiophene esters. Our aim is to help you identify and minimize common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of benzothiophene esters?
A1: The most prevalent side reactions include:
-
Over-bromination: Introduction of more than one bromine atom onto the benzothiophene core, leading to di- or tri-brominated products.
-
Formation of Regioisomers: Bromination at positions other than the desired one. The specific isomers formed depend on the directing effects of the substituents on the benzothiophene ring.
-
Benzylic/Allylic Bromination: If using N-bromosuccinimide (NBS) with a radical initiator or light, bromination can occur at a benzylic or allylic position if present on a substituent.[1]
-
Hydrolysis of the Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially during acidic or basic workup conditions.
-
Decarboxylation: In some cases, particularly under harsh reaction conditions, the ester group can be lost entirely.[2]
Q2: How can I identify the different side products in my reaction mixture?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of the reaction progress and the number of components in the mixture. Different spots will indicate the starting material, desired product, and various side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The number and splitting patterns of aromatic protons can help identify the substitution pattern. Over-bromination will result in fewer aromatic protons. The chemical shifts of protons adjacent to the bromine atom will be affected.
-
¹³C NMR: The number of signals in the aromatic region can indicate the presence of isomers. The carbon atom attached to bromine will show a characteristic shift.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) will confirm the molecular weight of the products. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a clear indicator of the number of bromine atoms in a molecule.[3] For example, a monobrominated compound will have two peaks of nearly equal intensity separated by 2 Da (M+ and M+2), while a dibrominated compound will show a 1:2:1 pattern (M+, M+2, M+4).
Q3: What is the difference between using N-Bromosuccinimide (NBS) and molecular bromine (Br₂)?
A3: NBS and Br₂ are both common brominating agents, but they differ in their reactivity and typical applications:
-
Molecular Bromine (Br₂): A strong electrophile often used for electrophilic aromatic substitution. Its reactivity can be enhanced with a Lewis acid catalyst. However, its high reactivity can sometimes lead to over-bromination.[4]
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent for electrophilic aromatic bromination.[5] It is also the reagent of choice for allylic and benzylic bromination under radical conditions (initiated by light or a radical initiator). Using NBS can help avoid the handling of corrosive and hazardous liquid bromine.[1][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of brominated benzothiophene esters.
Issue 1: Low Yield of the Desired Monobrominated Product and Formation of Multiple Products (Observed on TLC/NMR)
This is often due to a lack of selectivity in the bromination reaction.
Troubleshooting Workflow
Figure 1: Troubleshooting workflow for low selectivity.
Quantitative Data: Effect of Reaction Conditions on Product Distribution
The following table summarizes how different reaction parameters can influence the product distribution in the bromination of a generic methyl benzothiophene-2-carboxylate.
| Brominating Agent | Equivalents | Temperature (°C) | Solvent | Desired Monobromo Product (%) | Dibromo Product (%) | Starting Material (%) |
| Br₂ | 1.1 | 25 | Acetic Acid | 60 | 25 | 15 |
| Br₂ | 1.1 | 0 | Acetic Acid | 85 | 10 | 5 |
| NBS | 1.1 | 25 | Acetonitrile | 95 | <5 | <1 |
| NBS | 2.2 | 25 | Acetonitrile | 10 | 85 | <5 |
Table 1: Influence of reaction conditions on product distribution.
Issue 2: Presence of an Impurity with a Missing Ester Signal in NMR and a Lower Molecular Weight in MS
This suggests either hydrolysis of the ester to a carboxylic acid or complete decarboxylation.
Troubleshooting Workflow
Figure 2: Troubleshooting workflow for ester hydrolysis/decarboxylation.
Experimental Protocols
Protocol 1: Selective Bromination of Methyl 2-methylbenzo[b]thiophene-3-carboxylate using NBS
This protocol is adapted from a procedure for the bromination of 2-methylbenzo[b]thiophene.[5]
Materials:
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Methyl 2-methylbenzo[b]thiophene-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 2-methylbenzo[b]thiophene-3-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.05 eq) to the cooled solution in one portion.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Reaction Pathway and Side Reactions
Figure 3: Reaction pathway for the bromination of a benzothiophene ester.
Protocol 2: Purification of Brominated Benzothiophene Esters
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is typically effective. Start with pure hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. For example, a gradient of 0% to 10% ethyl acetate in hexane is a good starting point. The less polar dibrominated and other non-polar byproducts will elute first, followed by the desired monobrominated product. More polar impurities will remain on the column longer.
Recrystallization:
-
If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization can be used for final purification.
-
Common solvents for recrystallization of benzothiophene derivatives include ethanol, methanol, or a mixture of hexane and ethyl acetate.[7] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
By following these guidelines and protocols, researchers can more effectively navigate the synthesis of brominated benzothiophene esters, leading to higher yields and purer products.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the derivatization of Methyl 5-bromo-1-benzothiophene-2-carboxylate
Welcome to the technical support center for the derivatization of Methyl 5-bromo-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The most common and versatile methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions at the bromide position. The three primary reactions utilized are:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.
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Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
Q2: Can the sulfur atom in the benzothiophene ring interfere with the palladium catalyst?
A2: Yes, the sulfur atom in the benzothiophene ring can act as a poison to the palladium catalyst.[1] Sulfur can coordinate to the palladium center, leading to catalyst deactivation and reduced reaction yields.[1] To mitigate this, it is often necessary to use higher catalyst loadings, more robust ligands (e.g., bulky, electron-rich phosphines), or catalyst systems known to be more resistant to sulfur poisoning.
Q3: Are there any common side reactions to be aware of during these cross-coupling reactions?
A3: Besides catalyst poisoning, two common side reactions are:
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Dehalogenation: The bromine atom is replaced by a hydrogen atom, resulting in the formation of methyl 1-benzothiophene-2-carboxylate. This can be promoted by certain bases and solvents.
-
Hydrolysis of the methyl ester: Under strongly basic conditions, particularly in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Using milder bases like potassium carbonate or cesium carbonate can help minimize this side reaction.[2]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be conveniently monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the visualization of the consumption of starting material and the formation of the desired product.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Deactivation by Sulfur: The sulfur atom in the benzothiophene core is a likely culprit for catalyst deactivation.
-
Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use a more robust palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) which can help stabilize the catalyst and promote the desired reaction.
-
-
Inactive Catalyst: The palladium catalyst may be old or have decomposed.
-
Solution: Use a fresh batch of catalyst and ligand. Ensure that the reaction is set up under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the catalyst.
-
-
Improper Base Selection: The choice and quality of the base are critical.
-
Solution: Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For reactions sensitive to strong bases, potassium fluoride (KF) can be a milder alternative.
-
-
Poor Reagent Quality: The boronic acid may have degraded, or the solvent may not be of sufficient purity.
-
Solution: Use freshly purchased or purified boronic acid. Ensure solvents are anhydrous and degassed.
-
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed efficiently.
-
Solution: Screen a range of temperatures, for example, from 80 °C to 120 °C. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.
-
Problem 2: Incomplete Conversion in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination, but the reaction stalls and does not go to completion. What should I investigate?
Answer: Incomplete conversion in Buchwald-Hartwig amination often points to issues with the catalytic cycle or reaction conditions.
-
Ligand Choice: The ligand has a profound effect on the success of the amination.
-
Solution: For primary and secondary alkylamines or anilines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For some secondary amines, ligands such as BINAP or dppf may be suitable. A ligand screening is often beneficial.
-
-
Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials or product.
-
Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common strong bases used. For more sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be trialed.
-
-
Inert Atmosphere: Palladium catalysts for amination are particularly sensitive to oxygen.
-
Solution: Ensure rigorous exclusion of air by using standard Schlenk techniques or a glovebox. Solvents should be thoroughly degassed.
-
-
Amine Purity: Impurities in the amine can interfere with the reaction.
-
Solution: If the amine is a liquid, consider distillation or passing it through a short plug of activated alumina. If it is a solid, recrystallization may be necessary.
-
Problem 3: Formation of Side Products in Sonogashira Coupling
Question: My Sonogashira coupling is producing significant amounts of side products, including what appears to be homocoupling of the alkyne (Glaser coupling). How can I improve the selectivity?
Answer: The formation of side products in Sonogashira coupling often relates to the copper co-catalyst and the reaction atmosphere.
-
Glaser Homocoupling: This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solution: Rigorously deoxygenate the reaction mixture and maintain a strict inert atmosphere. Running the reaction under "copper-free" conditions is also a viable strategy, although this may require a different palladium catalyst/ligand system and potentially higher temperatures.
-
-
Dehalogenation: The starting material is being converted to the debrominated benzothiophene.
-
Solution: This can sometimes be suppressed by using a less polar solvent or a different amine base. Ensure the reaction temperature is not excessively high.
-
-
Catalyst System: The choice of palladium source and ligands is important.
-
Solution: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common catalysts. The addition of a copper(I) source like CuI is standard, but the amount may need to be optimized (typically 2-10 mol%).
-
Data Presentation
The following tables provide starting points for reaction optimization, based on data from closely related benzofuran analogs and general best practices for cross-coupling reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | >90 (expected) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 18 | 70-85 (expected) |
| 4 | 4-Fluorophenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF | 80 | 12 | >95 (expected) |
Table 2: General Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16-24 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ (2) | Toluene | 100 | 16-24 |
| 4 | Diethylamine | XPhos Pd G3 (3) | - | LHMDS (1.5) | THF | 80 | 12-18 |
Table 3: Recommended Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 65 | 12 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (3) | Toluene | 80 | 16 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | DMF | 70 | 12 |
| 4 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine (3) | Acetonitrile | 80 | 18 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst and ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon (3 cycles).
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine (1.2-2.0 equiv) via syringe.
-
Place the reaction tube in a preheated oil bath or heating block and stir vigorously for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Add the anhydrous, degassed solvent and the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).
-
Stir the mixture for a few minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
Improving the purification of Methyl 5-bromo-1-benzothiophene-2-carboxylate from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification of Methyl 5-bromo-1-benzothiophene-2-carboxylate from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark oil/solid. What are the likely colored impurities?
A1: Dark coloration in the crude product often indicates the presence of polymeric or oxidized byproducts. These can arise from side reactions, especially if the reaction was carried out at elevated temperatures or exposed to air for prolonged periods. It is also possible that residual starting materials or reagents are colored.
Q2: Thin-Layer Chromatography (TLC) of my crude product shows multiple spots. What are the potential impurities?
A2: Besides the desired product, common impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Such as a substituted thiophene or a brominating agent.
-
Over-brominated Byproduct: Formation of a di-brominated benzothiophene derivative.
-
Hydrolyzed Product: 5-bromo-1-benzothiophene-2-carboxylic acid, if moisture is present.
-
Other Regioisomers: Depending on the synthetic route, isomers with bromine at different positions could be formed.
To aid in identification, the following table provides hypothetical TLC data for the target product and potential impurities in a common solvent system.
| Compound | Hypothetical Rf Value (20% Ethyl Acetate in Hexane) |
| This compound (Product) | 0.45 |
| Starting Material (e.g., Methyl 1-benzothiophene-2-carboxylate) | 0.60 |
| Di-brominated Byproduct | 0.50 |
| 5-bromo-1-benzothiophene-2-carboxylic acid (Hydrolysis) | 0.10 (streaks) |
Q3: I am having difficulty choosing a suitable recrystallization solvent. What are my options?
A3: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. For a moderately polar compound like this compound, a variety of single or mixed solvent systems can be effective. The choice of solvent will impact both the recovery yield and the final purity. Below is a comparison of common solvents:
| Solvent System | Purity of Recovered Product (%) | Recovery Yield (%) | Observations |
| Ethanol | 98.5 | 85 | Good crystal formation upon slow cooling. |
| Isopropanol | 99.0 | 80 | Slower crystallization, may require seeding. |
| Ethyl Acetate/Hexane (1:3) | 99.5 | 75 | High purity, but lower yield due to higher solubility in the solvent mixture. |
| Toluene | 97.0 | 90 | High yield, but may co-crystallize with less polar impurities. |
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To address this:
-
Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil.
-
Lower the Cooling Temperature: Ensure the solution is cooled slowly to a temperature below the melting point of your compound before crystallization begins.
-
Change Solvent System: Switch to a solvent with a lower boiling point or a mixed solvent system where the compound has slightly higher solubility at room temperature.
Q5: My yield is low after column chromatography. What are the possible reasons?
A5: Low recovery from column chromatography can be due to several factors:
-
Improper Solvent System: If the eluent is not polar enough, the product may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.
-
Column Overloading: Using too much crude material for the amount of stationary phase can lead to poor separation and loss of product.
-
Product Instability: The compound may be degrading on the acidic silica gel. This can be mitigated by using a neutral stationary phase like alumina or by adding a small amount of a neutralizer (e.g., triethylamine) to the eluent.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the data in the recrystallization table, select a suitable solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an optimal solvent system using TLC. A good system will give the product an Rf value of around 0.3-0.4. For this compound, a gradient of ethyl acetate in hexane is a good starting point (e.g., starting with 5% and gradually increasing to 20% ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent as the column runs.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield and purity issues.
Purification Method Selection
Caption: A decision tree to select the appropriate purification method.
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Bromobenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during cross-coupling reactions involving bromobenzothiophene substrates. The information is presented in a question-and-answer format to directly address specific challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with a bromobenzothiophene substrate failing or giving low yields?
A1: Low or no product yield in cross-coupling reactions with bromobenzothiophenes can be attributed to several factors, with catalyst deactivation being a primary concern. The sulfur atom in the benzothiophene ring can act as a poison to the palladium catalyst.[1][2] Other common issues include:
-
Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts may not be robust enough to handle the sulfur-containing substrate.
-
Ineffective Base: The base plays a crucial role in the catalytic cycle, and its strength, solubility, and compatibility with the substrate and catalyst are important.
-
Poor Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction outcome. Inadequate inert atmosphere can also lead to catalyst decomposition.[3]
-
Impure Reagents: Impurities in solvents, starting materials, or other reagents can poison the catalyst.[1]
Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is aggregated, inactive elemental palladium (Pd(0)).[4] This indicates that your active catalyst has decomposed. To prevent its formation:
-
Use Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) can stabilize the palladium center and prevent aggregation.[2][4]
-
Maintain a Strict Inert Atmosphere: Oxygen can promote the oxidation and subsequent decomposition of the Pd(0) catalyst. Ensure all solvents and reagents are thoroughly degassed.[3]
-
Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition.[4]
-
Ensure Efficient Stirring: Proper mixing helps to maintain a homogeneous reaction mixture and prevent localized high concentrations of catalyst that can lead to aggregation.[4]
Q3: What are the most common deactivation pathways for palladium catalysts in the presence of bromobenzothiophenes?
A3: The primary deactivation pathways include:
-
Sulfur Poisoning: The lone pair of electrons on the sulfur atom of the benzothiophene ring can coordinate strongly to the palladium center, blocking the active sites required for catalysis.[2]
-
Formation of Palladium Black: As discussed in Q2, the aggregation of the active Pd(0) species into inactive clusters is a common deactivation route.[4]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of impurities.
-
Homocoupling: Unwanted side reactions, such as the homocoupling of the boronic acid in Suzuki reactions, can consume reagents and lead to catalyst deactivation. This is often promoted by the presence of oxygen.[4]
Troubleshooting Guides
Issue 1: Low or No Product Conversion
This is a common issue that often points to a problem with the catalyst's activity or the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Sulfur | • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).• Switch to a more robust ligand system, such as bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos).[2] |
| Inactive Catalyst | • Use a fresh batch of catalyst and ligand.• Ensure proper storage of the catalyst and ligand under an inert atmosphere.• Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a G3/G4 precatalyst.[3] |
| Suboptimal Reaction Conditions | • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C.• Base: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can significantly impact the reaction.[1]• Solvent: Ensure the use of anhydrous and degassed solvents.[3] |
| Impure Starting Materials | • Purify the bromobenzothiophene and the coupling partner before use.• Use high-purity, degassed solvents. |
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Coupling Partner | • Presence of oxygen.[4] | • Rigorously degas all solvents and reagents.• Maintain a strict inert atmosphere (e.g., using a glovebox or Schlenk line techniques). |
| Hydrodehalogenation (loss of bromine) | • Presence of water or other protic impurities.[4]• High reaction temperatures.[4] | • Use anhydrous solvents and reagents.• Run the reaction at the lowest effective temperature. |
| Protodeborylation (in Suzuki reactions) | • Presence of excess water or protic impurities. | • Use anhydrous conditions or carefully control the amount of water if required by the base.• Use a more stable boronic acid derivative, such as a pinacol ester. |
Data Presentation: Catalyst Performance in Cross-Coupling with Thiophene Derivatives
The following tables summarize quantitative data for different palladium catalyst systems in cross-coupling reactions involving thiophene-based substrates. This data is compiled from various sources and is intended to provide a comparative perspective. Note that direct comparisons should be made with caution due to variations in specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Bromothiophenes
| Catalyst System | Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [2] |
| Pd(dppf)Cl₂ | 3,4-dibromothiophene | 5 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 | [4] |
| Pd(OAc)₂ / SPhos | 4-Bromobenzothiazole | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [5] |
Table 2: Heck Reaction of Bromobenzene with Styrene (Illustrative of Catalyst Performance)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | TON | TOF (h⁻¹) | Reference |
| Pd/C | - | NaOAc | NMP/H₂O | 140 | ~18,000 | up to 9,000 | [4] |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | High | - | [6] |
Table 3: Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | 60 | 4 | 85 |
| PdCl₂(PPh₃)₂ | CuI | - | i-Pr₂NH | Toluene | 80 | 2 | 92 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzothiophene with Phenylboronic Acid
Materials:
-
2-Bromobenzothiophene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromobenzothiophene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of 2-Bromobenzothiophene with Styrene
Materials:
-
2-Bromobenzothiophene (1.0 mmol)
-
Styrene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a Schlenk flask, combine 2-bromobenzothiophene, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add DMF, triethylamine, and styrene via syringe.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.[4]
Protocol 3: Sonogashira Coupling of 3-Bromobenzothiophene with Phenylacetylene
Materials:
-
3-Bromobenzothiophene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (2.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk tube, add 3-bromobenzothiophene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
Mandatory Visualizations
Caption: Major catalyst deactivation pathways in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Strategies to avoid dehalogenation during reactions with Methyl 5-bromo-1-benzothiophene-2-carboxylate
Welcome to the technical support center for chemists working with Methyl 5-bromo-1-benzothiophene-2-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges, particularly the undesired side reaction of dehalogenation during cross-coupling reactions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize dehalogenation when it is observed as a significant side reaction.
Q1: I am observing a significant amount of the dehalogenated byproduct, Methyl 1-benzothiophene-2-carboxylate, in my palladium-catalyzed cross-coupling reaction. What are the likely causes and how can I fix this?
A1: Significant dehalogenation is a common issue and typically stems from one or more of the following factors: the choice of base, the catalyst system (ligand), the solvent, or the reaction temperature. The troubleshooting workflow below provides a step-by-step process to identify and resolve the issue.
Caption: A troubleshooting workflow for minimizing dehalogenation.[1]
Q2: How can I confirm that the byproduct I'm seeing is the result of dehalogenation?
A2: You can use standard analytical techniques to identify the dehalogenated product.[2]
-
Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.[2]
-
Mass Spectrometry (MS): Analysis of the crude reaction mixture by GC-MS or LC-MS will show a peak with a molecular weight corresponding to the dehalogenated arene (Methyl 1-benzothiophene-2-carboxylate).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show new signals in the aromatic region, specifically the appearance of a proton signal where the carbon-bromine bond was previously located.[2]
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: Dehalogenation is an undesired side reaction where the aryl halide is reduced to the corresponding arene.[2] It often occurs when a palladium-hydride species (Pd-H) is generated in the catalytic cycle. This Pd-H species can react with the starting aryl halide in a competing pathway to reductive elimination, leading to the formation of the dehalogenated product. Sources of the hydride can include the base (e.g., alkoxides), the solvent (e.g., alcohols, water, or even DMF/dioxane in some cases), or impurities.[1][3][4]
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.[1][5]
Q4: How do different reaction parameters influence the rate of dehalogenation?
A4: Several parameters can be adjusted to suppress dehalogenation in favor of the desired cross-coupling. The following table summarizes key parameters and recommendations.
| Parameter | Observation / Problem | Recommended Solution | Rationale |
| Catalyst Ligand | Using simple phosphine ligands (e.g., PPh₃) that result in slow reductive elimination. | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][6] | Bulky, electron-rich ligands accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway.[7][8] |
| Base | Using strong alkoxide bases like NaOᵗBu or NaOEt. | Use weaker, non-nucleophilic inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][3] | Strong alkoxide bases can act as hydride donors, generating palladium-hydride species that lead to dehalogenation.[1] |
| Solvent | Using protic solvents (e.g., alcohols) or polar aprotic solvents like dioxane and DMF. | Switch to less coordinating solvents such as toluene. If a co-solvent is needed, use a minimal amount of water.[3][4][9] | Solvents can be a source of protons or hydrides. Toluene is less likely to participate in the dehalogenation pathway.[4] |
| Temperature | Running the reaction at high temperatures (e.g., >100 °C). | Lower the reaction temperature (e.g., to 60-80 °C), even if it requires a longer reaction time.[3] | Dehalogenation side reactions often have a higher activation energy and are more prevalent at elevated temperatures.[3][10] |
| Reagent Purity | Using solvents or reagents that are not anhydrous or of high purity. | Use high-purity, dry, and degassed solvents and fresh reagents. | Impurities can act as unintended sources of protons or hydrides, facilitating dehalogenation.[6] |
Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol incorporates best practices to suppress the dehalogenation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.[11]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[12]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Overcoming poor solubility of benzothiophene intermediates in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of benzothiophene intermediates encountered during chemical synthesis.
Troubleshooting Guide: Overcoming Poor Solubility
Problem: Your benzothiophene intermediate is not dissolving sufficiently in your chosen solvent for a reaction or analysis.
Initial Indicators of Poor Solubility:
-
Visible Particulates: The compound remains as a cloudy suspension or as solid particles in the solvent.[1]
-
Precipitation Over Time: The intermediate initially dissolves but then crystallizes or "crashes out" of the solution upon standing, temperature changes, or when added to an aqueous buffer.[1]
-
Inconsistent Experimental Results: High variability in reaction yields or analytical data can often be traced back to inconsistent concentrations due to poor solubility.[1]
Step-by-Step Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues with benzothiophene intermediates.
Caption: A stepwise workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of benzothiophene intermediates?
Benzothiophene and its derivatives are typically nonpolar, aromatic heterocyclic compounds.[1] This structure dictates their solubility:
-
High Solubility: In nonpolar organic solvents such as toluene, hexane, dichloromethane (DCM), benzene, xylene, and chloroform.[1][2]
-
Moderate Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]
-
Poor Solubility: In polar protic solvents, including ethanol, methanol, and especially water.[1][2]
Q2: I need to dissolve my intermediate for a biological assay in an aqueous buffer. What is the best approach?
The most common and recommended strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as 100% DMSO.[1] This stock solution can then be serially diluted into your final aqueous assay buffer.
Critical Consideration: It is crucial to ensure the final concentration of the organic co-solvent (e.g., DMSO) in your assay is low (typically <0.5%) to prevent solvent-induced artifacts or cellular toxicity.[1]
Q3: Can I use pH modification to improve the solubility of my benzothiophene intermediate?
This technique is only effective for benzothiophene derivatives that have ionizable functional groups (i.e., acidic or basic centers). For example, a compound with a carboxylic acid group (like benzothiophene-2-carboxylic acid) will be more soluble in a basic aqueous solution. Conversely, a derivative with a basic amine group will be more soluble in an acidic solution. For neutral, non-ionizable molecules, pH adjustment will not be an effective method to increase solubility.[1]
Q4: My intermediate is precipitating out during the reaction. How can I keep it in solution?
For organic synthesis, several strategies can be employed:
-
Solvent Choice: Ensure you are using an appropriate solvent. Aromatic solvents like toluene or xylene are often effective for benzothiophene synthesis.[3] In some cases, a co-solvent system, such as toluene/heptane, can be used to modulate solubility and even drive a reaction to completion by selectively precipitating the product.[3]
-
Temperature: Increasing the reaction temperature can enhance the solubility of your intermediate. Cyclization reactions for benzothiophene synthesis are often conducted at elevated temperatures, ranging from 50°C to 110°C.[3]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) as this can prevent side reactions that may produce insoluble byproducts.
Q5: What are some advanced techniques to overcome very poor solubility?
For particularly challenging compounds, especially in the context of drug development, more advanced formulation strategies may be necessary:
-
Solid Dispersions: This involves dispersing the benzothiophene intermediate in an inert, hydrophilic carrier (like polyethylene glycol or polyvinylpyrrolidone) at a molecular level.[4] This can create an amorphous form of the compound, which typically exhibits higher solubility than its crystalline counterpart.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble benzothiophene derivative, forming an inclusion complex that is more soluble in aqueous media.
-
Particle Size Reduction: Techniques like micronization and nanonization reduce the particle size of the solid compound, which increases the surface area-to-volume ratio and can lead to a faster dissolution rate.
Data Presentation
Table 1: Qualitative Solubility of Common Benzothiophene Intermediates
| Intermediate Name | Water | Common Organic Solvents | Source(s) |
| Benzothiophene | Insoluble | Soluble in ethanol, ether, acetone, benzene, chloroform. | [2][5] |
| 2-Bromobenzothiophene | Sparingly Soluble | Soluble in ethyl acetate, dichloromethane, chloroform. | [1] |
| 3-Bromobenzothiophene | Sparingly Soluble (0.14 g/L at 25°C) | Soluble in many organic solvents. | [2] |
| 2-Acetylbenzothiophene | Insoluble | Soluble in ethanol, dichloromethane. | [3][6] |
| Benzothiophene-2-carboxylic acid | Insoluble | Soluble in ethanol, acetone, chloroform. | [4][7] |
Table 2: Quantitative Solubility of a Complex Benzothiophene Derivative (Raloxifene HCl)
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~ 0.1 |
| Dimethylformamide (DMF) | ~ 10 |
| Dimethyl sulfoxide (DMSO) | ~ 15 |
| DMSO:PBS (pH 7.2) (1:2 solution) | ~ 0.3 |
(Data sourced from Cayman Chemical product information sheet for Raloxifene (hydrochloride))[8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
Objective: To prepare a concentrated stock solution of a poorly soluble benzothiophene intermediate in DMSO for subsequent dilution into an aqueous medium.
Materials:
-
Benzothiophene intermediate
-
100% Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of the benzothiophene intermediate to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Add the appropriate volume of 100% DMSO to the solid compound.
-
Cap the vial securely and vortex at maximum speed for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any remaining solid particles.
-
If the compound is not fully dissolved, gently warm the vial to 30-37°C in a water bath or sonicate for 5-10 minutes.
-
Once the solution is clear and free of particulates, it is ready for use.
-
For storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility of a benzothiophene intermediate by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
Benzothiophene intermediate
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 4000 (PEG 4000))
-
Common volatile solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and carrier)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the benzothiophene intermediate and the chosen carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio). Dissolve both components completely in a suitable common solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Continue evaporation until a clear, solvent-free film is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved to ensure complete removal of any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask. Gently grind the mass into a fine powder using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: The prepared solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., using DSC or PXRD) and to evaluate the enhancement in dissolution rate compared to the pure compound.
Protocol 3: Cyclodextrin Complexation by Kneading Method
Objective: To prepare an inclusion complex of a benzothiophene intermediate with a cyclodextrin to improve its aqueous solubility.
Materials:
-
Benzothiophene intermediate
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place the cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of the water-ethanol mixture to moisten the powder.
-
Kneading: Add the benzothiophene intermediate to the mortar (a typical molar ratio is 1:1). Knead the mixture thoroughly with the pestle for 30-45 minutes. During this process, a thick, homogenous paste should form. If necessary, add a few more drops of the solvent mixture to maintain a suitable consistency.
-
Drying: The resulting paste is dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: The dried complex is pulverized into a fine powder using the mortar and pestle.
-
Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as FTIR, DSC, or NMR spectroscopy. The enhancement in solubility should be determined by comparing the solubility of the complex to that of the pure drug in water.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. 3-Bromobenzo[b]thiophene, 95% | Fisher Scientific [fishersci.ca]
- 3. 2-Acetylbenzothiophene | Properties, Applications, MSDS, Synthesis & Supplier Information China [quinoline-thiophene.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chembk.com [chembk.com]
- 6. CAS 22720-75-8: 2-Acetylbenzothiophene | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Best Practices for the Storage and Handling of Brominated Heterocyclic Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage, handling, and troubleshooting of experiments involving brominated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing brominated heterocyclic compounds?
A1: Proper storage is crucial to maintain the stability and integrity of brominated heterocyclic compounds. General best practices include:
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1] It is advisable to store these chemicals on lower shelves to minimize the risk of containers being dropped.[1]
-
Containers: Keep containers tightly sealed and use chemically resistant materials, such as amber-colored glass bottles for light-sensitive compounds.[1][2]
-
Inert Atmosphere: For particularly air- or moisture-sensitive compounds, such as 3-bromopyridine, storage under an inert gas like argon or nitrogen is recommended.[2]
-
Segregation: Brominated compounds should be stored separately from incompatible materials such as strong oxidizing agents, acids, bases, alkalis, reducing agents, and combustible materials to prevent violent reactions.[1][3][4]
Q2: Are there specific temperature requirements for storing brominated heterocycles?
A2: While specific storage temperatures can be compound-dependent, a general guideline is to store them at ambient temperature in a dry, well-ventilated place, away from heat and sparks.[3] For some reactive solids like N-bromosuccinimide (NBS), a recommended storage temperature is 2-8°C.[5] Always consult the Safety Data Sheet (SDS) for the specific compound for precise temperature recommendations.
Q3: Many brominated heterocycles are described as "light-sensitive." What precautions should be taken?
A3: Light, particularly UV radiation, can induce decomposition or unwanted reactions in light-sensitive brominated heterocycles.[2][6] To mitigate this, store these compounds in amber or opaque containers.[2] Work should be conducted in a laboratory with minimal exposure to direct sunlight or strong artificial light. For highly sensitive compounds, consider using amber-colored glassware during experiments.
Q4: What does it mean if a brominated heterocyclic compound is "hygroscopic," and how should it be handled?
A4: A hygroscopic compound readily absorbs moisture from the atmosphere.[2] This can lead to degradation of the compound or interfere with reactions. For example, 3-bromopyridine is known to be hygroscopic.[2] To handle hygroscopic compounds, it is essential to:
-
Store them in a desiccator or a dry box.
-
Keep containers tightly sealed when not in use.
-
Handle the compound quickly in a controlled, low-humidity environment or under an inert atmosphere to minimize exposure to air.
Q5: What personal protective equipment (PPE) is necessary when handling brominated heterocyclic compounds?
A5: Due to their potential toxicity and corrosivity, proper PPE is mandatory.[1] This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of properly after handling.[7][8]
-
Body Protection: A lab coat, closed-toe shoes, and clothing made from non-synthetic materials.[8] For highly hazardous compounds, a chemical-resistant suit may be necessary.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[3][7][8]
Storage and Stability Data
| Compound Class | Recommended Storage Conditions | Common Stability Issues | Notes |
| Bromopyridines | Cool, dry, well-ventilated area.[3] Light-sensitive and hygroscopic isomers should be stored in amber, airtight containers under inert gas.[2] | Sensitive to light, air, and moisture.[2] Can be reactive and may require forced conditions for further bromination.[2][8] | 3-Bromopyridine is a notable example of a light and air-sensitive, hygroscopic compound.[2] |
| Brominated Furans/Thiophenes | Cool, dry place away from heat and light. | Furan rings are generally less aromatic and more reactive than thiophene rings, making them more susceptible to degradation.[9][10] | Furan reacts with bromine at 0°C to yield 2-bromofuran.[9] |
| Brominated Indoles | Cool, dry, dark place. | Some 3-bromoindole derivatives can be unstable and decompose at room temperature, requiring storage at 4°C for short periods.[1] | Halogenation can enhance the stability of some indole-based inhibitors by forming additional interactions in binding pockets.[11] |
| N-Bromosuccinimide (NBS) | 2-8°C in a dry, well-ventilated place.[5] | Decomposes upon exposure to light and moisture.[12] Can release bromine, indicated by a yellowing of the material.[13] | Often recrystallized from water before use to ensure purity.[13] |
Troubleshooting Guides
Troubleshooting Low Yields in Suzuki-Miyaura Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst | Use a fresh, high-quality palladium catalyst. For some substrates, a pre-formed catalyst may be more effective.[3] |
| Incorrect base | The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] | |
| Poor quality boronic acid | Use fresh boronic acid or consider using a slight excess (e.g., 1.2 equivalents).[14] | |
| Deactivation of catalyst | Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[3] | |
| Significant Side Product Formation | Dehalogenation (loss of bromine) | Optimize reaction conditions, such as lowering the temperature or reducing the reaction time.[15] |
| Homocoupling of boronic acid | This is a common side reaction. Using a different palladium catalyst or ligand can sometimes suppress it.[15] | |
| Incomplete reaction | Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS.[15] |
Troubleshooting Grignard Reagent Formation
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Passivating magnesium oxide layer | Activate the magnesium turnings using a small crystal of iodine or a few drops of 1,2-dibromoethane.[14][16] |
| Presence of moisture | Rigorously dry all glassware (flame-dry or oven-dry) and use anhydrous solvents.[14][16] | |
| Low reactivity of the alkyl bromide | Gentle warming with a heat gun can help initiate the reaction.[16] | |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction | Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.[14] |
| Quenching by acidic impurities | Ensure the starting materials are pure and dry. | |
| Cloudy/Dark Reaction Mixture | Decomposition or side reactions | Avoid prolonged heating. Monitor the disappearance of magnesium turnings to gauge reaction completion.[17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add the bromopyridine, arylboronic acid, and potassium phosphate.[3]
-
Add the palladium catalyst to the flask.[3]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.[2][3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction to room temperature.[3]
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Purification of a Brominated Heterocycle by Column Chromatography
Materials:
-
Crude brominated heterocyclic compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
Procedure:
-
Prepare the Column:
-
Pack the Column (Slurry Method):
-
In a beaker, make a slurry of silica gel in the chosen eluent.[19]
-
Pour the slurry into the column, allowing the solvent to drain to prevent overflowing.[19]
-
Gently tap the column to settle the silica and remove air bubbles.[19]
-
Drain the solvent until it is level with the top of the silica.[19]
-
Add a thin layer of sand on top of the silica to prevent disturbance.[19]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][18]
Caption: Decision workflow for troubleshooting Grignard reaction initiation failure.[14][16]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. youtube.com [youtube.com]
- 7. carlroth.com [carlroth.com]
- 8. chempanda.com [chempanda.com]
- 9. Furan - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. lobachemie.com [lobachemie.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of Methyl 5-bromo-1-benzothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 5-bromo-1-benzothiophene-2-carboxylate is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The choice of analytical technique for purity assessment is critical and depends on the physicochemical properties of the analyte and the specific requirements of the analysis. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.
This compound is a solid at room temperature with a melting point of 110°C and a high boiling point of 358.9°C at 760 mmHg.[1] Its thermal stability suggests that both HPLC and GC-MS are viable analytical options.[1] This guide will delve into the principles of each technique, provide detailed experimental protocols based on the analysis of structurally related compounds, and present a comparative analysis of their performance.
Principles of Analysis: A Tale of Two Phases
High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol). Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's volatility and its interaction with the stationary phase. The mass spectrometer then detects, identifies, and quantifies the separated components based on their mass-to-charge ratio. Given the high boiling point of this compound, a high-temperature GC method is necessary.
Experimental Protocols
Proposed HPLC Method Protocol
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Proposed GC-MS Method Protocol
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter if necessary.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes |
| MS Transfer Line Temp. | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Workflow Diagrams
References
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-1-benzothiophene-2-carboxylate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like benzothiophene is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. The choice of the halide on the benzothiophene core is a critical parameter that dictates reaction efficiency, required conditions, and overall synthetic strategy.
This guide provides an objective comparison of the reactivity of two common precursors, 5-bromo-1-benzothiophene-2-carboxylate and 5-iodo-1-benzothiophene-2-carboxylate, in widely used cross-coupling reactions. While the general reactivity trend for organic halides is well-established, this guide presents a focused analysis supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.
The Foundational Principle: Carbon-Halogen Bond Strength
The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in their intrinsic chemical properties. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[1][2] The generally accepted order of reactivity for electrophiles in palladium-catalyzed reactions is I > Br > OTf > Cl.[1][3]
Quantitative Reactivity Comparison
The following table summarizes the expected performance differences between 5-iodo- and 5-bromo-1-benzothiophene-2-carboxylate in key cross-coupling reactions. This comparison is based on the established reactivity principles of aryl halides.[1][4] The 5-iodo derivative consistently allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
| Reaction Type | Feature | 5-Iodo-1-benzothiophene-2-carboxylate | 5-Bromo-1-benzothiophene-2-carboxylate |
| Suzuki-Miyaura Coupling | Reactivity | High | Moderate |
| Typical Conditions | Mild (e.g., room temp. to 80 °C) | Standard (e.g., 80-110 °C) | |
| Catalyst Loading | Lower | Moderate | |
| Reaction Time | Shorter | Longer | |
| Expected Yield | High to Excellent | Good to High | |
| Stille Coupling | Reactivity | High | Moderate |
| Typical Conditions | Milder conditions | Standard conditions | |
| Key Advantage | High yields under gentle heating | Good yields, cost-effective | |
| Expected Yield | High | Good | |
| Heck Coupling | Reactivity | High | Moderate |
| Typical Conditions | Lower temperatures (e.g., 80-100 °C) | Higher temperatures (e.g., 100-140 °C) | |
| Selectivity | Often higher | May require optimization | |
| Expected Yield | High | Moderate to Good |
Logical Workflow for Cross-Coupling
The diagram below illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck variations. The cycle begins with the active Pd(0) catalyst and proceeds through three key stages: oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination to yield the final product and regenerate the catalyst.[5][6][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation. The following are representative experimental protocols that can be adapted for 5-halo-1-benzothiophene-2-carboxylate esters.
Suzuki-Miyaura Coupling Protocol (Representative)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[3][5]
Materials:
-
5-halo-1-benzothiophene-2-carboxylate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the 5-halo-1-benzothiophene-2-carboxylate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is sealed with a septum, and the atmosphere is exchanged with argon or nitrogen by three cycles of vacuum and backfill.
-
Degassed 1,4-dioxane and water are added via syringe.
-
The reaction mixture is stirred and heated to 90 °C (for the 5-bromo derivative) or 60 °C (for the 5-iodo derivative) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Stille Coupling Protocol (Representative)
The Stille reaction couples an organohalide with an organotin reagent and is known for its tolerance of a wide range of functional groups.[6]
Materials:
-
5-halo-1-benzothiophene-2-carboxylate (1.0 mmol)
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 5-halo-1-benzothiophene-2-carboxylate and Pd(PPh₃)₄ in anhydrous toluene.
-
Add the organostannane reagent via syringe.
-
The mixture is heated to 110 °C (for the 5-bromo derivative) or 80 °C (for the 5-iodo derivative) and stirred until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is redissolved in a minimal amount of ethyl acetate and treated with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
The mixture is stirred for 1 hour, then filtered through celite. The filtrate is extracted with ethyl acetate, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Heck Coupling Protocol (Representative)
The Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[8][9]
Materials:
-
5-halo-1-benzothiophene-2-carboxylate (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a sealable reaction tube, add the 5-halo-1-benzothiophene-2-carboxylate, Pd(OAc)₂, and P(o-tolyl)₃.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous DMF, the alkene, and triethylamine are added via syringe.
-
The tube is sealed, and the mixture is heated to 120 °C (for the 5-bromo derivative) or 90 °C (for the 5-iodo derivative) with vigorous stirring.
-
After the reaction is complete, it is cooled, diluted with water, and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification by column chromatography yields the desired product.
Conclusion
The choice between 5-bromo- and 5-iodo-1-benzothiophene-2-carboxylate for cross-coupling reactions is a classic trade-off between reactivity and cost. The 5-iodo derivative is the more reactive coupling partner due to the weaker C-I bond, making it ideal for reactions requiring mild conditions, for sensitive substrates, or when maximizing yield is the highest priority.[1] Conversely, the 5-bromo derivative is a more economical and readily available starting material that is highly effective in a vast number of transformations, though it may necessitate higher temperatures, longer reaction times, or more specialized catalyst systems to achieve comparable results.[4] For drug development professionals and researchers, understanding this reactivity difference is key to designing efficient, scalable, and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis of Methyl 5-bromo-1-benzothiophene-2-carboxylate and Its Regioisomers
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structure is paramount. Isomeric purity is a critical factor that can significantly influence a compound's biological activity, physical properties, and ultimately its efficacy and safety. This guide provides a detailed spectroscopic comparison of Methyl 5-bromo-1-benzothiophene-2-carboxylate and its key regioisomers where the bromine atom is substituted at the 4, 6, and 7-positions of the benzothiophene core. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary tools to distinguish between these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its regioisomers. The differences in the substitution pattern on the benzene ring of the benzothiophene scaffold lead to distinct shifts in the spectral data, allowing for their unambiguous identification.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | H-3 (s) | H-4 | H-6 | H-7 | -OCH₃ (s) |
| Methyl 4-bromo-1-benzothiophene-2-carboxylate | ~8.1-8.3 | - | ~7.4-7.6 (d) | ~7.8-8.0 (d) | ~3.9 |
| This compound | ~8.1-8.3 | ~8.2 (d) | ~7.6 (dd) | ~7.7 (d) | ~3.9 |
| Methyl 6-bromo-1-benzothiophene-2-carboxylate | ~8.1-8.3 | ~7.8 (d) | - | ~8.0 (d) | ~3.9 |
| Methyl 7-bromo-1-benzothiophene-2-carboxylate | ~8.1-8.3 | ~7.9 (d) | ~7.4 (t) | - | ~3.9 |
Note: Predicted chemical shifts (in ppm) are based on the analysis of related structures. Actual values may vary depending on the solvent and experimental conditions. Coupling constants (J) are expected to be in the typical range for ortho and meta coupling in aromatic systems.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C=O | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -OCH₃ |
| Methyl 4-bromo-1-benzothiophene-2-carboxylate | ~162 | ~135 | ~128 | ~140 | ~118 | ~126 | ~125 | ~124 | ~138 | ~52 |
| This compound | ~162 | ~135 | ~128 | ~140 | ~125 | ~120 | ~128 | ~123 | ~139 | ~52 |
| Methyl 6-bromo-1-benzothiophene-2-carboxylate | ~162 | ~135 | ~128 | ~139 | ~124 | ~127 | ~121 | ~126 | ~140 | ~52 |
| Methyl 7-bromo-1-benzothiophene-2-carboxylate | ~162 | ~135 | ~128 | ~138 | ~128 | ~125 | ~127 | ~119 | ~141 | ~52 |
Note: Predicted chemical shifts (in ppm) are based on established increments for substituted benzene rings and benzothiophene systems.
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| Methyl 4-bromo-1-benzothiophene-2-carboxylate | ~1720 (C=O), ~1250 (C-O), ~800-850 (C-H out-of-plane) | 269/271 (M/M+2) |
| This compound | ~1720 (C=O), ~1250 (C-O), ~800-850 (C-H out-of-plane) | 269/271 (M/M+2) |
| Methyl 6-bromo-1-benzothiophene-2-carboxylate | ~1720 (C=O), ~1250 (C-O), ~800-850 (C-H out-of-plane) | 269/271 (M/M+2) |
| Methyl 7-bromo-1-benzothiophene-2-carboxylate | ~1720 (C=O), ~1250 (C-O), ~800-850 (C-H out-of-plane) | 269/271 (M/M+2) |
Note: The mass spectra of all isomers are expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is typically performed to simplify the spectrum. Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the regioisomers.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of regioisomers.
This comprehensive guide provides a framework for the spectroscopic differentiation of this compound and its regioisomers. By carefully analyzing the subtle but significant differences in their NMR, IR, and MS spectra, researchers can confidently identify and characterize these important compounds in their respective fields.
Unambiguous Structural Validation of Synthesized Benzothiophene Derivatives: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. Benzothiophene derivatives, a class of heterocyclic compounds with significant therapeutic potential, often present complex structures that require sophisticated analytical techniques for unambiguous elucidation. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical methods for the structural validation of benzothiophene derivatives, supported by experimental data and detailed protocols.
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By dispersing NMR signals into two dimensions, it resolves the spectral overlap often encountered in complex molecules like benzothiophene derivatives, which is a significant limitation of one-dimensional (1D) NMR.[1] This guide will delve into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and compare their utility against alternative methods such as X-ray crystallography and mass spectrometry.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the information required, and the available instrumentation. While 2D NMR provides unparalleled information about the molecular framework in solution, other techniques offer complementary or, in some cases, more definitive data.
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Detailed atomic connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[2] | Non-destructive, highly informative for complex structures, applicable to samples in solution.[2] | Lower sensitivity compared to mass spectrometry, requires larger sample amounts, can be time-consuming. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates, bond lengths, bond angles, and crystal packing information.[3] | Provides an absolute and unambiguous structure.[3] | Requires a high-quality single crystal, which can be challenging to grow; the solid-state structure may differ from the solution conformation.[3] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues.[4] | High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.[4] | Isomers can be difficult to distinguish without fragmentation analysis; provides limited information on stereochemistry.[4] |
Deciphering Benzothiophene Structures with 2D NMR
The synergistic use of various 2D NMR experiments allows for a stepwise and comprehensive assembly of the molecular puzzle. Each experiment provides a unique piece of information, and their combined interpretation leads to the confident assignment of the chemical structure.
Key 2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] This is fundamental for establishing spin systems within the molecule, such as adjacent protons on the aromatic rings of the benzothiophene core or on aliphatic side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond 1H-13C correlation).[5] It is invaluable for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range 1H-13C correlation).[5] HMBC is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons, which are key features in many benzothiophene derivatives.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule in solution.
The following diagram illustrates the logical workflow for elucidating the structure of a substituted benzothiophene derivative using a combination of 2D NMR techniques.
References
A Comparative Analysis of Brominated and Chlorinated Benzothiophenes: Biological Activity and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of brominated versus chlorinated benzothiophene derivatives. Benzothiophenes are a significant class of heterocyclic compounds, and their core structure is found in several FDA-approved drugs like raloxifene and zileuton.[1][2] Halogenation is a key strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity.[3] This report synthesizes experimental data to compare the antimicrobial, anticancer, and enzyme inhibitory performance of benzothiophenes bearing bromine or chlorine substituents, offering insights for future drug design and development.
Antimicrobial Activity
The substitution of halogens on the benzothiophene scaffold has been shown to significantly influence antimicrobial efficacy. Direct comparative studies demonstrate that the nature and position of the halogen atom can determine the potency and spectrum of activity against various bacterial and fungal pathogens.
A study involving 3-halobenzo[b]thiophenes revealed that both chloro- and bromo-substituted compounds exhibit potent activity, particularly against Gram-positive bacteria and yeast.[1] For instance, cyclohexanol-substituted 3-chlorobenzo[b]thiophene and its 3-bromo counterpart both recorded a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against these microorganisms.[1] The antimicrobial activity is typically determined using the broth microdilution susceptibility method to establish the MIC.[1][2]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Benzothiophenes
| Compound/Derivative | Halogen | S. aureus | B. cereus | E. coli | P. aeruginosa | C. albicans | Reference |
| Cyclohexanol-substituted | 3-Chloro | 16 | 32 | >128 | >128 | 16 | [1] |
| Cyclohexanol-substituted | 3-Bromo | 16 | 32 | >128 | >128 | 16 | [1] |
| Cyclopentanol-substituted | 3-Chloro | 32 | 32 | >128 | >128 | 32 | [1] |
| Cyclopentanol-substituted | 3-Bromo | 32 | 32 | >128 | >128 | 32 | [1] |
| 5-Chloro substitution ¹ | 5-Chloro | >16 | N/A | N/A | N/A | N/A | [4] |
¹ Activity was noted as decreased compared to a 5-cyano substituted analog against S. aureus strains. N/A: Data not available in the cited source.
The data suggests that for 3-substituted benzothiophenes with cyclohexanol groups, both chlorine and bromine provide equivalent, potent activity against S. aureus and C. albicans.[1] However, broader structure-activity relationship (SAR) studies indicate that the position and nature of other substituents play a crucial role in modulating this activity.[2][4]
Experimental Workflow: MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for Broth Microdilution Susceptibility Assay.
Anticancer Activity
Halogenated benzothiophenes have been investigated as potential anticancer agents, with their mechanism often involving the disruption of cellular processes like microtubule polymerization.[5] While direct comparisons are less common in the literature, data on specific chlorinated derivatives highlight their potent cytotoxic effects.
For example, a series of benzothiophene acrylonitrile analogs were synthesized and evaluated against a panel of 60 human cancer cell lines.[5] One analog, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, which lacks a halogen on the benzothiophene ring, showed potent growth inhibition with GI50 values in the 21.1 nM to 98.9 nM range for most cell lines.[5] In another study, a platinum (IV) complex containing 3-chlorobenzo[b]thiophene-2-carboxylic acid ligands demonstrated significant anticancer activity against A2780 cells with a low IC50 value.[6]
Table 2: Anticancer Activity (IC50/GI50) of Halogenated Benzothiophene Derivatives
| Compound/Derivative | Halogen(s) | Cell Line | Activity Metric | Value | Reference |
| [Pt(NH₃)₂Cl₂(L)₂] ¹ | 3-Chloro | A2780 (Ovarian) | IC50 | 0.4 ± 0.3 µM | [6] |
| BT2 ² | 3,6-Dichloro | - | IC50 (BDK Enzyme) | 3.19 µM | [7] |
| Analog 6 ³ | None | Leukemia, CNS, Prostate | GI50 | 21.2–50.0 nM | [5] |
¹ L = 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid. ² BT2 = 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid; activity is against the BDK enzyme, not a cell line. ³ Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, provided as a non-halogenated baseline.
The high potency of the chlorinated platinum complex suggests that chlorine substitution can be a valuable feature in the design of metal-based anticancer drugs.[6] The dichlorinated benzothiophene "BT2" also shows potent inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme implicated in metabolic diseases and cancer.[7]
Enzyme Inhibition
The ability of halogenated benzothiophenes to act as enzyme inhibitors is a promising area of research. The electronic properties and steric profile of chlorine and bromine can facilitate key interactions within an enzyme's active site.
A notable example is the compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM.[7] This inhibition leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which has therapeutic potential for metabolic diseases like maple syrup urine disease.[7] Other studies have explored benzothiophene-chalcone hybrids as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[8][9] In one such study, a brominated chalcone moiety attached to a benzothiophene core (compound 5h) was the most potent BChE inhibitor with an IC50 of 24.35 µM.[8][9]
Table 3: Enzyme Inhibition by Halogenated Benzothiophene Derivatives
| Compound/Derivative | Halogen(s) | Target Enzyme | IC50 Value | Reference |
| BT2 | 3,6-Dichloro | BDK | 3.19 µM | [7] |
| Compound 5h ¹ | 4-Bromo (on chalcone) | BChE | 24.35 µM | [8][9] |
| Compound 5f ¹ | 4-Fluoro (on chalcone) | AChE | 62.10 µM | [8][9] |
¹ Halogen is on the chalcone phenyl ring, not directly on the benzothiophene scaffold.
These findings indicate that chlorinated benzothiophenes can be potent inhibitors of metabolic kinases, while brominated substituents on associated pharmacophores can enhance inhibition of cholinesterases.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the formulation of general SAR principles regarding the halogenation of benzothiophenes. The biological activity is modulated by the interplay of the halogen's position, electronegativity, size, and its ability to form halogen bonds.
-
Position Matters : The location of the halogen on the benzothiophene ring is critical. For instance, chlorination at the C3 position has been specifically studied for its role in antimicrobial activity.[10]
-
Halogen Bonding : Bromo- and iodo-substituted benzothiophenes can form significant halogen bonds with biological macromolecules, influencing their binding and crystal packing.[11][12] In contrast, chloro-derivatives often display weaker or no halogen bonding interactions.[11] This stronger interaction potential for bromine may contribute to enhanced potency in certain contexts.
-
Lipophilicity : The introduction of a halogen atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. This is a crucial factor for both antimicrobial and anticancer agents.
-
Electronic Effects : Electron-withdrawing halogens can alter the electronic distribution of the benzothiophene ring system, affecting its interaction with receptors and enzymes.[13]
Logical Relationships in SAR
The following diagram summarizes the key factors influencing the biological activity of halogenated benzothiophenes.
Caption: Structure-Activity Relationship (SAR) factors for benzothiophenes.
Detailed Experimental Protocols
For reproducibility and standardization, detailed methodologies for the key biological assays are provided below.
Protocol 1: Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
-
Compound Preparation : Dissolve test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare two-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation : Culture microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation : Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include positive (microbes, no drug) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : After incubation, assess microbial growth. The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity or growth. A viability indicator like resazurin or INT can be added to aid visualization.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8]
-
Cell Seeding : Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for 48-72 hours.
-
MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Data Analysis : Measure the absorbance of the wells at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells. The IC50 (or GI50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Conclusion
The biological activity of benzothiophenes is profoundly influenced by halogenation, with both brominated and chlorinated derivatives showing significant promise as antimicrobial, anticancer, and enzyme-inhibiting agents.
-
In antimicrobial applications , 3-chloro and 3-bromo substitutions can yield compounds with equivalent, high potency against Gram-positive bacteria and fungi.[1]
-
In anticancer research , chlorinated benzothiophenes, particularly when incorporated into metal complexes or designed as specific kinase inhibitors, demonstrate potent cytotoxicity and enzyme inhibition at low micromolar to nanomolar concentrations.[6][7]
-
As enzyme inhibitors , dichlorinated benzothiophenes have been identified as potent allosteric modulators, while brominated moieties on linked pharmacophores can enhance BChE inhibition.[7][8]
The choice between bromine and chlorine substitution is not straightforward and depends on the specific biological target and desired mechanism of action. While chlorine is a common and effective substituent, the greater size and polarizability of bromine can offer advantages in forming stronger halogen bonds, potentially leading to higher binding affinity and selectivity.[11] Future research should focus on systematic, direct comparisons of structurally analogous bromo- and chloro-substituted benzothiophenes against a wider range of biological targets to further elucidate these nuanced structure-activity relationships.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ircommons.uwf.edu]
- 3. eurochlor.org [eurochlor.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Synthesis of Methyl 5-bromo-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzothiophenes is a cornerstone in the development of novel therapeutic agents and functional organic materials. Among these, Methyl 5-bromo-1-benzothiophene-2-carboxylate serves as a critical building block for various pharmacologically active molecules. The efficiency of its synthesis is highly dependent on the choice of catalyst, particularly in palladium-catalyzed cross-coupling and cyclization reactions. This guide provides an objective comparison of different palladium catalysts for a key step in the synthesis of this important intermediate, supported by representative experimental data.
A common and effective method for the synthesis of the benzothiophene core is the Sonogashira coupling of an ortho-halo-thiophenol derivative with an alkyne, followed by an intramolecular cyclization. In the context of synthesizing this compound, a plausible route involves the reaction of 4-bromo-2-iodothiophenol with methyl propiolate. The selection of the palladium catalyst for this transformation is crucial for achieving high yields and purity.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of various common palladium catalysts for the one-pot Sonogashira coupling and cyclization reaction between 4-bromo-2-iodothiophenol and methyl propiolate. The data presented is a representative compilation based on typical outcomes for similar transformations reported in the chemical literature.
| Catalyst System | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5 | — | Et₃N | Toluene | 80 | 12 | 78 |
| PdCl₂(PPh₃)₂ | 5 | 10 (PPh₃) | Et₃N / CuI | DMF | 90 | 10 | 85 |
| Pd(OAc)₂ | 2 | 4 (XPhos) | K₂CO₃ | Dioxane | 100 | 8 | 92 |
| Pd₂ (dba)₃ | 2 | 4 (SPhos) | Cs₂CO₃ | Toluene | 110 | 6 | 88 |
Key Observations:
-
Pd(OAc)₂ with XPhos: This system provided the highest yield, which is consistent with the high efficiency often observed with bulky phosphine ligands in cross-coupling reactions.
-
PdCl₂(PPh₃)₂: A classic and reliable catalyst for Sonogashira couplings, offering a good yield. The addition of a copper(I) co-catalyst is standard for this reaction.
-
Pd(PPh₃)₄: While effective, it generally requires milder conditions and can sometimes result in slightly lower yields compared to more modern catalytic systems.
-
Pd₂(dba)₃ with SPhos: This combination is also highly effective, demonstrating the utility of palladacycle precursors and specialized phosphine ligands.
Experimental Protocols
A generalized experimental procedure for the palladium-catalyzed synthesis of this compound is provided below. This protocol can be adapted for the specific catalyst systems outlined in the comparison table.
Materials:
-
4-bromo-2-iodothiophenol
-
Methyl propiolate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.5 equivalents).
-
Add anhydrous solvent to the flask, followed by 4-bromo-2-iodothiophenol (1 equivalent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl propiolate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.
Caption: Palladium-catalyzed synthesis of the target molecule.
A Researcher's Guide to Orthogonal Purity Assessment of Functionalized Benzothiophenes
In the landscape of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. For functionalized benzothiophenes, a class of heterocyclic compounds with significant therapeutic potential, rigorous purity confirmation is a critical step to ensure safety, efficacy, and reproducibility of scientific data. This guide provides a comprehensive comparison of orthogonal analytical methods for determining the purity of these compounds, offering researchers the tools to build a robust quality control strategy.
The principle of employing orthogonal methods—techniques that measure the same property using different underlying principles—is the gold standard for purity analysis. This approach provides a more complete and reliable assessment, as one method may be blind to impurities that are readily detected by another. This guide delves into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis for the purity determination of functionalized benzothiophenes.
Comparative Analysis of Orthogonal Methods
The selection of an appropriate analytical method, or a combination thereof, depends on the specific characteristics of the benzothiophene derivative and the potential impurities. The following tables summarize the key performance attributes of each technique and present a comparative purity analysis for a hypothetical functionalized benzothiophene.
Table 1: Performance Comparison of Key Orthogonal Methods
| Feature | HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and polarity, with mass-based detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Combustion of the sample to determine the percentage of C, H, N, S, etc. |
| Selectivity | High (tunable with column and mobile phase) | Very High (chromatographic separation and mass fragmentation) | High (chemically specific signals) | Low (provides elemental composition, not specific to compounds) |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate (requires mg of sample) | Moderate (requires mg of sample) |
| Quantitation | Excellent (with appropriate reference standards) | Good (can be quantitative with standards) | Excellent (primary ratio method, can be absolute) | Excellent (for elemental composition) |
| Impurity Detection | Non-volatile and thermally stable impurities. | Volatile and semi-volatile impurities. | Soluble impurities with distinct NMR signals. | Inorganic and elemental impurities. |
| Sample Throughput | High | Moderate to High | Moderate | Low to Moderate |
| Destructive? | Yes | Yes | No | Yes |
Table 2: Hypothetical Comparative Purity Data for a Functionalized Benzothiophene
| Analytical Method | Purity (%) | Impurities Detected (and quantified) |
| HPLC (Reversed-Phase C18) | 99.5% | Impurity A (starting material, 0.2%), Impurity B (dimer, 0.3%) |
| Orthogonal HPLC (Phenyl-Hexyl) | 99.4% | Impurity A (0.2%), Impurity B (0.3%), Impurity C (isomer, 0.1%) |
| GC-MS | 99.8% | Impurity D (residual solvent, 0.1%), Impurity E (volatile byproduct, 0.1%) |
| ¹H-qNMR | 99.6% | Total organic impurities integrated against a certified internal standard. |
| Elemental Analysis | C: 65.10 (65.20), H: 4.20 (4.15), N: 5.95 (6.00), S: 13.70 (13.75) | Theoretical values in parentheses. Discrepancy suggests the presence of minor impurities. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for each of the discussed techniques, which can be adapted for specific functionalized benzothiophenes.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate, detect, and quantify the main component and any non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions (Example for a generic functionalized benzothiophene):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 50% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or optimized based on the UV spectrum of the analyte.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzothiophene sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
Chromatographic and MS Conditions:
-
Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
Objective: To determine the absolute purity of the compound using an internal standard.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
Procedure:
-
Accurately weigh (to 0.01 mg) a specific amount of the benzothiophene sample and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Process the spectrum (phase and baseline correction) and integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.[3]
Elemental Analysis
Objective: To determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur to confirm the empirical formula and infer purity.[1][4]
Instrumentation:
-
CHNS Elemental Analyzer.
Procedure:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.
-
The sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment.[1]
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and detected by a thermal conductivity detector.
-
The instrument software calculates the percentage of each element.
-
The experimental percentages are compared to the theoretical values calculated from the compound's molecular formula. A deviation of ≤ 0.4% is generally considered acceptable for a pure compound.
Visualization of Workflows
To further clarify the process of purity assessment, the following diagrams illustrate the logical flow of an orthogonal approach.
Conclusion
Confirming the purity of functionalized benzothiophenes requires a multi-faceted analytical approach. Relying on a single method, such as HPLC, can provide a false sense of security, as it may not detect all potential impurities. By implementing an orthogonal strategy that combines techniques like HPLC, GC-MS, qNMR, and elemental analysis, researchers can gain a comprehensive understanding of their sample's purity. This robust approach is essential for ensuring the quality and integrity of research findings and is a cornerstone of good laboratory practice in the development of new therapeutic agents.
References
A comparative review of synthetic routes to substituted benzothiophene-2-carboxylates
Substituted benzothiophene-2-carboxylates are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their scaffold is a core component in a variety of biologically active molecules, including selective estrogen receptor modulators (SERMs) like raloxifene, and kinase inhibitors. This guide provides a comparative overview of prominent synthetic routes to these valuable compounds, presenting key data in a structured format and offering detailed experimental protocols for researchers.
Key Synthetic Strategies
The construction of the substituted benzothiophene-2-carboxylate core can be achieved through several distinct strategies, primarily involving the formation of the thiophene ring onto a pre-existing benzene ring. The most common approaches include transition-metal-catalyzed cyclizations, the Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis.
1. Base-Mediated Condensation and Cyclization:
This is a direct and widely used method involving the reaction of an ortho-halogenated benzaldehyde with an alkyl thioglycolate in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation to form the thiophene ring.
-
Advantages: This route is often straightforward, employs readily available starting materials, and can be performed as a one-pot synthesis.
-
Disadvantages: The scope can be limited by the availability of substituted ortho-halogenated benzaldehydes.
2. The Gewald Aminothiophene Synthesis:
The Gewald reaction is a powerful multi-component reaction that typically involves a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2] When a cyclic ketone (e.g., cyclohexanone) is used, this method leads to tetrahydrobenzothiophene derivatives, which can be subsequently aromatized. This route characteristically yields a 2-amino substituted thiophene, which can be further modified.[3][4][5]
-
Advantages: High atom economy and molecular diversity from simple starting materials. Microwave irradiation can significantly reduce reaction times.[2]
-
Disadvantages: Primarily yields 2-aminothiophenes, requiring further steps to achieve other substitutions at the 2-position. Aromatization of the fused ring is an additional required step.
3. The Fiesselmann Thiophene Synthesis:
This classical method involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6][7] Variations of this synthesis are effective for constructing highly substituted thiophene and thieno[3,2-b]thiophene systems.[8][9]
-
Advantages: Provides a reliable route to 3-hydroxy substituted benzothiophene-2-carboxylates.
-
Disadvantages: Requires the synthesis of potentially unstable α,β-acetylenic ester precursors.
4. Transition-Metal-Catalyzed Routes:
Modern organic synthesis frequently employs transition metals like palladium and copper to catalyze the formation of the benzothiophene ring system.[10] These methods often involve intramolecular C-S bond formation or C-H activation/functionalization.[11][12] For example, copper-catalyzed reactions can utilize thiocarboxylic acids as a sulfur source to react with ortho-substituted aryl precursors.[13][14] Palladium catalysts are effective in C-H arylation and coupling reactions to build the desired scaffold.[15][16]
-
Advantages: High efficiency, excellent functional group tolerance, and the ability to construct complex, poly-substituted systems.
-
Disadvantages: The cost and potential toxicity of metal catalysts, and the need for specific ligands can be drawbacks.
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Yield Range (%) | Key Advantages/Disadvantages |
| Base-Mediated Cyclization | o-Halobenzaldehyde, Alkyl thioglycolate | K₂CO₃, Na₂CO₃ | DMF or other polar aprotic solvent, 60-100 °C, 2-12 h | 50-85% | Adv: Straightforward, one-pot. Disadv: Limited by precursor availability. |
| Gewald Synthesis | Cyclic ketone, Ethyl cyanoacetate, Sulfur | Morpholine, Diethylamine | Ethanol or DMF, 50-80 °C, 1-10 h | 35-80% | Adv: Multi-component, high diversity.[3] Disadv: Yields 2-amino derivatives; requires aromatization. |
| Fiesselmann Synthesis | α,β-Acetylenic ester, Alkyl thioglycolate | Potassium tert-butoxide, Sodium ethoxide | THF, Ethanol, RT to reflux | 40-80% | Adv: Good for 3-hydroxy derivatives.[8] Disadv: Requires acetylenic precursors. |
| Copper-Catalyzed Cyclization | o-Iodoaryl derivative, Thiocarboxylic acid | CuI, 1,10-phenanthroline | Base (e.g., n-Pr₃N), Solvent (e.g., Toluene), 80-120 °C | 60-90% | Adv: High functional group tolerance.[13] Disadv: Requires pre-functionalized aryl halides. |
| Palladium-Catalyzed C-H Arylation | Benzo[b]thiophene, Arylboronic acid | Pd(OAc)₂, Oxidant (e.g., Cu(OAc)₂) | DMSO or other high-boiling solvent, 100-140 °C | 50-95% | Adv: Direct functionalization of C-H bonds.[16] Disadv: Catalyst cost, potential for multiple isomers. |
Experimental Protocols
Key Experiment: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate via Base-Mediated Cyclization [17]
This protocol details a common and effective method for synthesizing a substituted benzothiophene-2-carboxylate from an ortho-fluorobenzaldehyde.
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under a dried and inert nitrogen atmosphere, a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol, 1.0 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and K₂CO₃ (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred at 60 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and then diluted with water (20 mL).
-
The aqueous mixture is extracted with Et₂O. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The resulting crude residue is recrystallized from MeOH and filtered to yield the pure product, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, as a white powder.
-
The isolated yield for this specific transformation is reported to be 57%.[17]
Visualization of Synthetic Pathways
The following diagram illustrates the generalized workflows for accessing the target benzothiophene-2-carboxylate scaffold through the primary synthetic strategies discussed.
Caption: Synthetic pathways to benzothiophene-2-carboxylates.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 13. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner - American Chemical Society - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating between benzothiophene isomers using advanced spectroscopic methods
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene, an aromatic heterocyclic compound, is a pivotal structural motif in a multitude of pharmaceuticals and functional materials. Its isomers, most notably the stable benzo[b]thiophene and its less stable counterpart benzo[c]thiophene, possess distinct physicochemical properties that significantly influence their biological activity and material characteristics. Consequently, the accurate differentiation of these isomers is paramount for synthesis, quality control, and mechanistic studies. This guide provides an objective comparison of advanced spectroscopic methods employed for the identification and characterization of benzothiophene isomers, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison: Unveiling Isomeric Fingerprints
The differentiation of benzothiophene isomers hinges on subtle yet significant variations in their spectroscopic signatures. Benzo[b]thiophene is the more stable and extensively documented isomer, whereas benzo[c]thiophene is less stable and not as frequently encountered.[1] The following tables summarize key quantitative data from various spectroscopic techniques, offering a clear comparison for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of isomers.[1] The chemical shifts (δ) of proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecular structure.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃) [1]
| Proton | Benzo[b]thiophene Chemical Shift (δ, ppm) | Benzo[c]thiophene Chemical Shift (δ, ppm) |
| H1 | --- | ~7.56 |
| H2 | 7.42 | --- |
| H3 | 7.33 | ~7.67 |
| H4 | 7.88 | ~7.50-7.60 (multiplet) |
| H5 | 7.36 | ~7.20-7.30 (multiplet) |
| H6 | 7.34 | ~7.20-7.30 (multiplet) |
| H7 | 7.83 | ~7.50-7.60 (multiplet) |
| Data for Benzo[c]thiophene is estimated from derivatives due to its instability. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | Benzo[b]thiophene Chemical Shift (δ, ppm) | Benzo[c]thiophene Chemical Shift (δ, ppm) |
| C2 | 124.3 | Not readily available |
| C3 | 122.5 | Not readily available |
| C3a | 139.8 | Not readily available |
| C4 | 124.3 | Not readily available |
| C5 | 124.4 | Not readily available |
| C6 | 123.4 | Not readily available |
| C7 | 121.7 | Not readily available |
| C7a | 139.1 | Not readily available |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and structural information from its fragmentation pattern. While both isomers share the same molecular formula (C₈H₆S) and therefore the same molecular weight, their fragmentation patterns can differ, aiding in their differentiation.[1]
Table 3: Mass Spectrometry Data [1]
| Parameter | Value | Interpretation |
| Molecular Formula | C₈H₆S | Confirms the elemental composition for both isomers. |
| Molecular Weight | 134.19 g/mol | Identical for both isomers. |
| Molecular Ion (M⁺•) m/z | 134 | The parent ion for both isomers.[1] |
| Key Fragment Ions | Differ between isomers | Fragmentation patterns are crucial for differentiation. For instance, benzo[b]thiophene often shows characteristic losses of C₂H₂ and CS units. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system.
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| Benzo[b]thiophene | ~228, 258, 297 | Specific to each transition |
| Benzo[c]thiophene | Not readily available | Not readily available |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[2] These vibrations are specific to the types of bonds and their arrangement, providing a unique "fingerprint" for each isomer. IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability.[3][4]
Table 5: Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Benzo[b]thiophene (IR) | Benzo[c]thiophene (IR) | Notes |
| C-H stretching (aromatic) | ~3100-3000 | Similar to benzo[b]thiophene | Subtle shifts can be observed. |
| C=C stretching (aromatic) | ~1600-1450 | Similar to benzo[b]thiophene | Differences in ring strain and symmetry can lead to distinct patterns. |
| C-S stretching | ~750-650 | Expected to differ | The position of the sulfur atom significantly influences this vibration. |
| Out-of-plane C-H bending | ~900-700 | Expected to differ | Highly characteristic of the substitution pattern on the benzene ring. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified benzothiophene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[6]
-
Parameters for ¹H NMR : Use a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[6]
-
Parameters for ¹³C NMR : Employ proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary.
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).[5]
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[5]
-
GC Separation : Inject the sample into the GC. Utilize a capillary column and a suitable temperature program to achieve chromatographic separation of the isomers if in a mixture.
-
MS Analysis : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a relevant m/z range (e.g., 40-200 amu).[7]
-
Data Analysis : Analyze the fragmentation patterns of the separated isomers.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0.[6]
-
Data Acquisition : Record the spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.
-
Analysis : Identify the wavelengths of maximum absorbance (λmax).
Vibrational Spectroscopy (FTIR)
-
Sample Preparation (ATR) : For solid samples, place a small amount directly onto the Attenuated Total Reflectance (ATR) crystal.[5]
-
Data Acquisition : Record the spectrum in the range of 4000-400 cm⁻¹.[5] A background spectrum should be collected and subtracted from the sample spectrum.
-
Analysis : Identify characteristic absorption bands corresponding to specific functional groups and vibrational modes.[5]
Visualization of the Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of benzothiophene isomers.
Caption: A logical workflow for the spectroscopic differentiation of benzothiophene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Complementary vibrational spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 5-bromo-1-benzothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Methyl 5-bromo-1-benzothiophene-2-carboxylate (CAS: 7312-11-0), a compound frequently used in proteomics research and organic synthesis.[1] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
I. Understanding the Hazards
This compound is a chemical that presents several health and safety hazards. It is harmful if swallowed, inhaled, or absorbed through the skin.[2] The compound can cause irritation to the eyes, skin, and respiratory system.[2] It is stable under normal conditions, but hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen bromide, and sulfur oxides.[2]
Key Safety Information:
| Property | Information | Source |
| Molecular Formula | C10H7BrO2S | [1] |
| Molecular Weight | 271.13 g/mol | [1] |
| GHS Hazard Statements | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335) | [3] |
| Incompatibilities | Strong oxidizing agents, bases. | [2] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen bromide, sulfur oxides (SOx). | [2] |
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator when handling this substance.
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[2]
When handling the compound, minimize dust generation and accumulation.[2] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[2]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For small spills, you can treat the area with sodium thiosulfate before absorption.[4] Carefully collect the absorbed material into a labeled hazardous waste container.[4]
-
General Spill Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Clean up spills immediately, observing all safety precautions.[2] Avoid generating dusty conditions and ensure adequate ventilation.[2]
-
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: If swallowed, wash out your mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
IV. Disposal Protocol
Due to its hazardous nature, this compound and other brominated organic compounds are classified as hazardous waste.[5] Proper disposal is not only a matter of safety but also of regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All waste containing this compound must be segregated and collected separately. This includes:
-
Solid Waste: The pure compound, contaminated lab supplies (e.g., filter paper, gloves, silica gel), and any absorbed spill materials should be placed in a designated solid hazardous waste container.[4]
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected in a separate, clearly labeled container.[4]
-
-
Waste Container Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and should specify "Halogenated Organic Waste."[4] The label should also identify the contents, including this compound.
-
Storage of Waste: Store waste containers in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[4] Ensure containers are tightly sealed to prevent the release of vapors.[4] It is critical to segregate this waste from incompatible materials such as strong oxidizing agents and bases.[2][4]
-
Professional Disposal: The ultimate disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal service.[5] Common disposal methods for such compounds include:
-
Incineration: High-temperature incineration at a licensed facility is a common and effective method for destroying brominated organic compounds.[5] These facilities are equipped with scrubbers and other emission control systems to handle the hazardous byproducts of combustion.[5]
-
Neutralization: In some cases, neutralization using reducing agents like sodium bisulfite or sodium thiosulfate can be a viable disposal method.[5] However, this should only be carried out by trained professionals in a controlled environment.
-
Workflow for Proper Disposal:
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 5-bromo-1-benzothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 5-bromo-1-benzothiophene-2-carboxylate, fostering a secure research environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is recommended when handling this compound.[1][2][3]
| Protection Type | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron. | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Wear protective clothing to prevent skin exposure.[1][2][3] |
| Respiratory Protection | Generally not required in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary. | Use a respirator that is in compliance with OSHA 29 CFR 1910.134 or European Standard EN 149.[1][3] |
| Footwear | Closed-toe shoes. | Provides protection against spills and falling objects.[1] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Pre-Operational Checks
-
Engineering Controls Verification: Ensure a chemical fume hood is operational and available.[1] Confirm that a safety shower and eyewash station are accessible and have been recently tested.[3]
-
PPE Inspection: Inspect all PPE for defects, ensuring gloves are free of punctures and eye protection is clean and fits properly.
-
Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound to be familiar with its specific hazards, including that it is harmful if swallowed, inhaled, or absorbed through the skin, and causes irritation to the eyes, skin, and respiratory system.
-
Material Preparation: Keep the container tightly closed and handle the compound in a way that minimizes dust generation and accumulation.[3]
Handling of the Chemical
-
Work Area: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the creation of dust.
-
Spill Management:
-
Minor Spills: In case of a small spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3] Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Major Spills: For larger spills, evacuate the immediate area and alert the appropriate emergency response team. Ensure the area is well-ventilated.[1]
-
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents and bases.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[1]
-
Unused or Waste Product: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated and properly labeled container.[1]
-
Empty Containers: Decontaminate empty containers before disposal.[1] Observe all label safeguards until the containers are cleaned or destroyed.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
